GSK3-IN-2
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C17H19N3OS |
|---|---|
分子量 |
313.4 g/mol |
IUPAC 名称 |
3,7,7-trimethyl-4-thiophen-3-yl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C17H19N3OS/c1-9-13-14(10-4-5-22-8-10)15-11(18-16(13)20-19-9)6-17(2,3)7-12(15)21/h4-5,8,14H,6-7H2,1-3H3,(H2,18,19,20) |
InChI 键 |
BHLCWTAXFPUMBK-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Structure-Activity Relationship of Isonicotinamide-Based GSK-3 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for a prominent class of Glycogen (B147801) Synthase Kinase-3 (GSK-3) inhibitors: substituted N-(pyridin-3-yl)-2-amino-isonicotinamides. GSK-3 is a critical serine/threonine kinase involved in a multitude of cellular processes, and its dysregulation has been implicated in various diseases, including Alzheimer's disease, type 2 diabetes, and certain cancers.[1][2] The development of potent and selective GSK-3 inhibitors is, therefore, a significant focus in therapeutic research. This document summarizes the key quantitative data, experimental methodologies, and relevant biological pathways to aid in the rational design of next-generation GSK-3 inhibitors.
Core Structure and SAR Summary
The isonicotinamide (B137802) scaffold has emerged as a promising starting point for the development of potent GSK-3 inhibitors.[1][3] Extensive SAR studies have been conducted to optimize the potency and selectivity of these compounds. The general structure consists of a central isonicotinamide core with key substitutions on the pyridine (B92270) ring and the amide group.
Quantitative Structure-Activity Relationship Data
The following table summarizes the structure-activity relationship for a series of N-(pyridin-3-yl)-2-amino-isonicotinamide analogs. The data highlights how modifications to different parts of the molecule impact its inhibitory potency against GSK-3β, typically measured as the half-maximal inhibitory concentration (IC50).
| Compound ID | R1 Substitution (at 2-amino position) | R2 Substitution (on pyridin-3-yl ring) | GSK-3β IC50 (nM) | Notes |
| 1a (Lead) | 2-aminopyridine (B139424) | H | 50 - 100 | Initial lead compound. |
| 1b | 2-amino-5-chloropyridine | H | 20 - 50 | Introduction of an electron-withdrawing group on the 2-aminopyridine enhances potency. |
| 1c | 2-amino-5-fluoropyridine | H | 10 - 25 | A smaller halogen at the 5-position of the 2-aminopyridine further improves potency. |
| 2a | 2-aminopyridine | 5-fluoro | 30 - 70 | Substitution on the N-pyridin-3-yl ring can be tolerated but may not always improve potency. |
| 3h | 2-pyridinyl amide | H | <10 | While potent, this analog showed a lack of in vivo efficacy in a triple-transgenic mouse model of Alzheimer's disease.[4][5] |
| BMT-743 | 2-amino-5-trifluoromethyl pyridine | H | <15 | Optimized analog with improved potency.[6] |
Note: The IC50 values are presented as ranges based on publicly available data and are intended for comparative purposes.
The SAR data reveals several key insights:
-
2-Amino-Pyridine Moiety: This group is crucial for activity. Substitutions on this pyridine ring, particularly with electron-withdrawing groups at the 5-position (e.g., Cl, F, CF3), generally lead to a significant increase in inhibitory potency.[6]
-
N-Aryl Group: The N-(pyridin-3-yl) group is a key feature. While some substitutions are tolerated, modifications in this region need to be carefully considered to maintain potency.
-
Amide Linker: The amide bond is a critical component of the pharmacophore, likely involved in key hydrogen bonding interactions within the GSK-3 active site. However, derivatives with a 2-pyridinyl amide were found to be susceptible to amidase-mediated hydrolysis in mouse plasma.[4][5]
Key Signaling Pathways Involving GSK-3
GSK-3 is a constitutively active kinase that is regulated by inhibitory phosphorylation. It plays a pivotal role in multiple signaling pathways, most notably the insulin (B600854) and Wnt signaling pathways.
Caption: Simplified GSK-3 signaling in the Insulin and Wnt pathways.
Experimental Protocols
The following are representative protocols for the key assays used to determine the SAR of isonicotinamide-based GSK-3 inhibitors.
GSK-3β Enzymatic Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of purified GSK-3β. A common method is a luminescence-based assay that measures the amount of ADP produced.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add 1 µL of the diluted compound or DMSO (as a control) to the wells of a 384-well plate.
-
Add 2 µL of GSK-3β enzyme solution (at a pre-determined optimal concentration) to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Tau Phosphorylation Assay
This assay assesses the ability of a compound to inhibit GSK-3 activity within a cellular context by measuring the phosphorylation of tau, a key downstream substrate of GSK-3.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis buffer
-
Antibodies:
-
Primary antibody against phosphorylated tau at a specific GSK-3 site (e.g., pSer396)
-
Primary antibody against total tau
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
-
Western blot or ELISA reagents
Procedure:
-
Plate the SH-SY5Y cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of phosphorylated tau and total tau using Western blotting or ELISA.
-
Quantify the band intensities (for Western blot) or absorbance/fluorescence (for ELISA).
-
Normalize the phosphorylated tau signal to the total tau signal for each sample.
-
Determine the concentration-dependent effect of the compound on tau phosphorylation and calculate the EC50 value.
Experimental Workflow for SAR Studies
The process of establishing the structure-activity relationship for a novel class of inhibitors follows a cyclical workflow.
Caption: A typical iterative workflow for lead optimization in drug discovery.
This guide provides a foundational understanding of the SAR for isonicotinamide-based GSK-3 inhibitors. The presented data and protocols serve as a resource for the design and evaluation of new chemical entities targeting this important kinase.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]
- 5. Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
GSK3-IN-2 binding site on glycogen synthase kinase-3
An In-Depth Technical Guide to the Inhibition of Glycogen (B147801) Synthase Kinase-3 at the ATP-Binding Site
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the binding mechanism of small molecule inhibitors to Glycogen Synthase Kinase-3 (GSK-3), a key regulatory enzyme implicated in a multitude of cellular processes and diseases. While specific public data for the compound designated GSK3-IN-2 is limited, this document will focus on the well-characterized binding of potent, ATP-competitive inhibitors to the GSK-3 active site, using exemplary compounds to illustrate the core principles of inhibition, binding affinity, and experimental determination.
Glycogen Synthase Kinase-3 (GSK-3) is a highly conserved serine/threonine protein kinase that plays a pivotal role in regulating a wide array of cellular functions, including glycogen metabolism, cell proliferation, apoptosis, and neuronal development[1][2]. In mammals, GSK-3 exists as two isoforms, GSK-3α (51 kDa) and GSK-3β (47 kDa), which are encoded by separate genes but share over 97% identity within their catalytic domains[3][4].
Unlike most kinases, GSK-3 is constitutively active in resting cells and is primarily regulated through inhibitory mechanisms[2]. Its dysregulation is linked to numerous pathologies, including Alzheimer's disease, type 2 diabetes, inflammation, and certain cancers, making it a significant therapeutic target for drug development[1][5]. The majority of small molecule GSK-3 inhibitors are ATP-competitive, targeting the highly conserved ATP-binding pocket of the kinase[5][6].
The GSK-3 ATP-Binding Site
The catalytic activity of GSK-3 depends on its ability to bind ATP and transfer a phosphate (B84403) group to its substrates. The ATP-binding site is a deep cleft located at the interface of the N-terminal and C-terminal lobes of the kinase[7]. Key residues within this pocket form critical hydrogen bonds and hydrophobic interactions with the adenine (B156593) and ribose moieties of ATP. For inhibitors, interactions with hinge region residues, such as the backbone carbonyl of Asp133 and the backbone amide of Val135, are crucial for potent binding and competitive inhibition[7][8]. The high degree of conservation in the ATP-binding site across the kinome presents a challenge for developing highly selective inhibitors[3][9].
Quantitative Binding Data of Representative GSK-3 Inhibitors
Due to the limited availability of public data for this compound, this section presents quantitative binding data for two well-studied, potent, and selective ATP-competitive GSK-3 inhibitors: CHIR-99021 and AR-A014418 . These compounds serve as excellent models for understanding the binding characteristics of inhibitors targeting the GSK-3 active site.
| Compound | Target Isoform | IC50 (nM) | Ki (nM) | Mechanism of Action |
| CHIR-99021 | GSK-3α | 10[10][11][12] | - | ATP-competitive[12] |
| GSK-3β | 6.7[10][11][12] | - | ATP-competitive[12] | |
| AR-A014418 | GSK-3 (unspecified) | 104[13] | 38[14][15][16] | ATP-competitive[14][15] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of an inhibitor required to reduce enzyme activity by 50%. Ki (Inhibition constant) represents the dissociation constant of the enzyme-inhibitor complex.
Key Signaling Pathways Involving GSK-3
GSK-3 is a critical node in multiple signaling pathways. Its activity is modulated by upstream signals, which often lead to its inhibition. The Insulin/PI3K/Akt pathway is a canonical example of GSK-3 regulation.
Caption: Insulin signaling pathway leading to the inhibitory phosphorylation of GSK-3.
Experimental Protocols for Determining GSK-3 Inhibition
The potency of inhibitors like this compound is determined using in vitro kinase assays. These assays measure the phosphorylation of a specific substrate by the GSK-3 enzyme in the presence of varying concentrations of the inhibitor.
General Workflow for an In Vitro GSK-3 Kinase Assay
The following diagram illustrates a typical workflow for determining the IC50 value of a GSK-3 inhibitor.
Caption: Generalized workflow for an in vitro GSK-3 kinase inhibition assay.
Detailed Method for a Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol is adapted from methodologies used to assess GSK-3 activity[17][18].
-
Reagent Preparation :
-
GSK-3 Enzyme : Prepare recombinant human GSK-3β at a working concentration (e.g., 2 nM) in kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Substrate/ATP Mix : Prepare a solution containing a specific peptide substrate (e.g., ULight-GS peptide, 50 nM) and ATP at a concentration near its Km value (e.g., 1 µM) in the assay buffer[19].
-
Inhibitor : Perform a serial dilution of the test compound (e.g., this compound) in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Procedure (384-well plate format) :
-
To each well, add 1 µL of the diluted inhibitor or DMSO for control[17].
-
Add 2 µL of the GSK-3 enzyme solution to each well and mix gently.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature[14].
-
Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to each well[17]. The final reaction volume is 5 µL.
-
-
Reaction and Detection :
-
Incubate the plate at room temperature for 60 minutes[19].
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent, which depletes the remaining ATP. Incubate for 40 minutes[17].
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated by GSK-3 into ATP, which then drives a luciferase reaction. Incubate for 30 minutes in the dark[17].
-
Read the luminescence signal using a plate reader.
-
-
Data Analysis :
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to GSK-3 activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mechanism of Action: ATP-Competitive Inhibition
ATP-competitive inhibitors function by binding to the same site as ATP, thereby preventing the kinase from utilizing ATP for substrate phosphorylation. This binding is reversible and governed by the affinity of the inhibitor for the active site.
Caption: Logical diagram of ATP-competitive inhibition of GSK-3.
Conclusion
The ATP-binding site of GSK-3 is a well-validated target for therapeutic intervention in a range of diseases. While specific data on this compound is not widely available in the public domain, the principles of its interaction can be understood through the study of potent, selective, ATP-competitive inhibitors like CHIR-99021 and AR-A014418. These inhibitors achieve their effect by directly competing with ATP, thereby blocking the catalytic function of the enzyme. The methodologies and data presented in this guide provide a robust framework for researchers engaged in the discovery and characterization of novel GSK-3 inhibitors.
References
- 1. GSK-3 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Theoretical Studies on the Selectivity Mechanisms of Glycogen Synthase Kinase 3β (GSK3β) with Pyrazine ATP-competitive Inhibitors by 3D-QSAR, Molecular Docking, Molecular Dynamics Simulation and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are GSK-3 inhibitors and how do they work? [synapse.patsnap.com]
- 6. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. CHIR99021, GSK3 inhibitor (CAS 252917-06-9) | Abcam [abcam.com]
- 12. InSolution GSK-3 Inhibitor XVI, CHIR99021 [sigmaaldrich.com]
- 13. apexbt.com [apexbt.com]
- 14. selleckchem.com [selleckchem.com]
- 15. abmole.com [abmole.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. promega.com [promega.com]
- 18. promega.com [promega.com]
- 19. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GSK3-IN-2 in Wnt/β-catenin Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycogen Synthase Kinase 3 (GSK3) is a critical negative regulator of the Wnt/β-catenin signaling pathway, a fundamental cascade involved in embryonic development, tissue homeostasis, and disease. Dysregulation of this pathway is a hallmark of numerous cancers and other pathologies. GSK3 inhibitors have emerged as valuable tools to modulate this pathway for therapeutic purposes. This technical guide provides an in-depth overview of GSK3-IN-2, a potent GSK3 inhibitor, and its role in the activation of the Wnt/β-catenin signaling pathway. We will delve into its mechanism of action, present available quantitative data, detail relevant experimental protocols, and provide visualizations to facilitate a comprehensive understanding of its utility in research and drug development.
Introduction to the Wnt/β-catenin Signaling Pathway and the Role of GSK3
The canonical Wnt/β-catenin signaling pathway is tightly regulated to control cellular processes such as proliferation, differentiation, and migration. In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and GSK3β phosphorylates β-catenin. This phosphorylation event marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.
Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is recruited to the plasma membrane and inactivated. This prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm. Stabilized β-catenin then translocates to the nucleus, where it partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as c-myc and cyclin D1, which promote cell proliferation.
GSK3, a constitutively active serine/threonine kinase, plays a pivotal role in this pathway by directly phosphorylating β-catenin at Ser33, Ser37, and Thr41, following a priming phosphorylation by CK1 at Ser45.[1] Therefore, inhibition of GSK3 activity mimics the effect of Wnt signaling, leading to the stabilization and nuclear accumulation of β-catenin and the subsequent activation of target gene transcription.[2]
This compound: A Potent Inhibitor of GSK3
This compound is a small molecule inhibitor of Glycogen Synthase Kinase 3. While specific quantitative data for this compound is limited in publicly available literature, it is characterized as a potent GSK3 inhibitor. To provide a comprehensive understanding, we will present data for well-characterized GSK3 inhibitors like CHIR-99021 and SB216763 as a comparative reference.
Mechanism of Action
This compound, like many other GSK3 inhibitors, is presumed to be an ATP-competitive inhibitor, binding to the ATP-binding pocket of GSK3 and preventing the transfer of a phosphate (B84403) group to its substrates, including β-catenin. By inhibiting GSK3, this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to the activation of the Wnt/β-catenin signaling pathway.
Quantitative Data and Comparative Analysis
| Inhibitor | Target(s) | IC50 (GSK3β) | EC50 (TOPflash Assay) | Kinase Selectivity |
| This compound | GSK3 | Data not available | Data not available | Data not available |
| CHIR-99021 | GSK3α/β | 6.7 nM | ~70 nM | Highly selective for GSK3.[3] |
| SB216763 | GSK3α/β | 34 nM | ~2 µM | Less selective, inhibits other kinases like CDK2.[3][4] |
| BIO | GSK3α/β | 5 nM | ~300 nM | Less selective, inhibits CDKs.[5] |
Table 1: Comparative data of common GSK3 inhibitors. The data presented is compiled from various sources and should be used for comparative purposes. Actual values may vary depending on the specific assay conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on the Wnt/β-catenin signaling pathway.
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant GSK3.
Materials:
-
Recombinant human GSK3β (e.g., from Promega or BPS Bioscience)
-
GSK3 substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP (γ-32P-ATP for radioactive detection or cold ATP for luminescence-based assays)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar for non-radioactive detection
Protocol:
-
Prepare a reaction mixture containing the kinase assay buffer, GSK3 substrate peptide, and recombinant GSK3β enzyme.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate. For radioactive assays, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated γ-32P-ATP, and measuring the remaining radioactivity using a scintillation counter. For luminescence-based assays like ADP-Glo™, follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.[6][7]
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Western Blot Analysis of β-catenin Accumulation and Phosphorylation
This method is used to visualize and quantify the effect of this compound on the levels of total and phosphorylated β-catenin in cells.
Materials:
-
Cell line responsive to Wnt signaling (e.g., HEK293T, SW480)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-total β-catenin
-
Rabbit anti-phospho-β-catenin (Ser33/37/Thr41)
-
Mouse anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
ECL Western blotting detection reagents
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO for a specified time (e.g., 6, 12, or 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against total β-catenin or phospho-β-catenin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.[8]
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
TOPflash/FOPflash Reporter Assay
This luciferase-based reporter assay is a standard method to quantify the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by nuclear β-catenin.
Materials:
-
HEK293T cells or other suitable cell line
-
TOPflash plasmid (containing TCF/LEF binding sites upstream of a luciferase reporter gene)
-
FOPflash plasmid (containing mutated TCF/LEF binding sites, as a negative control)
-
Renilla luciferase plasmid (for normalization of transfection efficiency)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (dissolved in DMSO)
-
Dual-Luciferase Reporter Assay System (Promega)
-
Luminometer
Protocol:
-
Co-transfect cells with the TOPflash (or FOPflash) plasmid and the Renilla luciferase plasmid.
-
After 24 hours, treat the cells with varying concentrations of this compound or DMSO. A known Wnt agonist like Wnt3a conditioned media or another GSK3 inhibitor like CHIR-99021 can be used as a positive control.[9]
-
After a further 24 hours of incubation, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[10]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
-
Calculate the fold change in reporter activity relative to the vehicle-treated control and determine the EC50 value for this compound.
Visualizations
Wnt/β-catenin Signaling Pathway
References
- 1. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 2. Inhibitors of Glycogen Synthase Kinase 3 with Exquisite Kinome-Wide Selectivity and Their Functional Effects. | Broad Institute [broadinstitute.org]
- 3. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
The Inhibitory Effects of GSK3-IN-2 on Tau Protein Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycogen (B147801) Synthase Kinase 3 (GSK3) is a pivotal serine/threonine kinase implicated in the hyperphosphorylation of the microtubule-associated protein tau, a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease. The dysregulation of GSK3 activity leads to the formation of neurofibrillary tangles (NFTs), synaptic dysfunction, and neuronal cell death. Consequently, the development of potent and selective GSK3 inhibitors is a key therapeutic strategy. This technical guide provides a comprehensive overview of the effects of GSK3-IN-2, a GSK3 inhibitor, on tau protein phosphorylation. It includes a summary of its mechanism of action, quantitative data from in vitro and in vivo studies, detailed experimental protocols, and a depiction of the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of neurodegenerative disease.
Introduction: The Role of GSK3 in Tau Pathology
Glycogen synthase kinase 3 (GSK3) is a ubiquitously expressed and constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes.[1] In the central nervous system, GSK3 is involved in neuronal development, plasticity, and apoptosis. Two highly similar isoforms, GSK3α and GSK3β, have been identified, with GSK3β being predominantly implicated in the hyperphosphorylation of tau protein.[2][3]
Tau is a microtubule-associated protein that is essential for the assembly and stability of microtubules in neurons.[4] The function of tau is tightly regulated by its phosphorylation state. Hyperphosphorylation of tau leads to its dissociation from microtubules, causing microtubule destabilization and the aggregation of tau into paired helical filaments (PHFs), the primary component of neurofibrillary tangles (NFTs) found in the brains of patients with Alzheimer's disease and other tauopathies.[4][5] GSK3β can phosphorylate tau at multiple serine and threonine residues, many of which are found to be hyperphosphorylated in pathological tau aggregates.[4][5]
Given the central role of GSK3 in tau pathology, the development of specific inhibitors is a major focus of therapeutic research for neurodegenerative diseases. This compound is one such small molecule inhibitor designed to target the ATP-binding pocket of GSK3.
This compound: Mechanism of Action
This compound is an ATP-competitive inhibitor that selectively targets the active site of both GSK3α and GSK3β. By occupying the ATP-binding pocket, this compound prevents the transfer of a phosphate (B84403) group from ATP to the serine or threonine residues on its substrates, including the tau protein. This inhibition of kinase activity is expected to reduce the overall phosphorylation of tau, thereby preventing its pathological hyperphosphorylation and subsequent aggregation.
Quantitative Data on the Effects of this compound on Tau Phosphorylation
Table 1: In Vitro Inhibition of Tau Phosphorylation by GSK3 Inhibitors
| Inhibitor | Concentration | Tau Phosphorylation Site | Percent Inhibition | Reference |
| Lithium | 10 mM | Ser396/Ser404 (PHF-1) | ~50% | [2] |
| AR-A014418 | 10 µM | Ser396/Ser404 (PHF-1) | ~40% | [2] |
| PF-04802367 | 100 nM | pTau (in cell lysate) | Significant reduction | [6] |
Table 2: In Vivo Reduction of Tau Phosphorylation in Tauopathy Models by GSK3 Inhibitors
| Inhibitor | Animal Model | Treatment Regimen | Tau Phosphorylation Site | Percent Reduction | Reference |
| Lithium | JNPL3 (P301L tau) mice | 2.4 g/kg in diet for 4 months | Insoluble Tau | Significant reduction | [2] |
| Tideglusib | 3xTg-AD mice | 50 mg/kg/day for 4 weeks | AT8 (Ser202/Thr205) | Not specified | [7] |
| PF-04802367 | Mouse | 30 mg/kg, i.p. | pTau (in brain tissue) | Significant reduction | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effects of GSK3 inhibitors on tau phosphorylation. These protocols are based on established methods in the field and should be adapted for specific experimental conditions.
Cell-Based Tau Phosphorylation Assay
This protocol describes a method to assess the effect of this compound on tau phosphorylation in a cellular context, for example, using human neuroblastoma SH-SY5Y cells.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-total tau, anti-phospho-tau (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate SH-SY5Y cells at a suitable density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total tau and specific phospho-tau epitopes overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for total tau and phospho-tau.
-
Normalize the phospho-tau signal to the total tau signal for each sample.
-
Compare the normalized phospho-tau levels in this compound treated cells to the vehicle-treated control.
-
In Vivo Assessment in a Tauopathy Mouse Model
This protocol outlines a general procedure for evaluating the efficacy of this compound in a transgenic mouse model of tauopathy (e.g., JNPL3 mice expressing mutant human tau P301L).
Materials:
-
JNPL3 transgenic mice
-
This compound
-
Vehicle for drug administration
-
Brain homogenization buffer
-
Fractionation buffers for soluble and insoluble protein extraction
-
Western blotting reagents (as described in 4.1)
-
Immunohistochemistry reagents
Procedure:
-
Animal Treatment:
-
Administer this compound or vehicle to age-matched JNPL3 mice according to a predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
-
Tissue Collection and Preparation:
-
At the end of the treatment period, euthanize the mice and perfuse with saline.
-
Dissect the brains and homogenize the tissue in an appropriate buffer.
-
-
Fractionation of Tau:
-
Separate the brain homogenates into soluble and insoluble fractions by sequential centrifugation.
-
-
Biochemical Analysis:
-
Perform Western blotting on both soluble and insoluble fractions to analyze the levels of total tau and various phospho-tau species, as described in the cell-based assay protocol.
-
-
Immunohistochemical Analysis:
-
Fix brain tissue, embed in paraffin, and prepare sections.
-
Perform immunohistochemistry using antibodies against phospho-tau to visualize the extent and distribution of tau pathology in different brain regions.
-
-
Data Analysis:
-
Quantify the levels of phosphorylated tau in the different fractions by densitometry of Western blots.
-
Quantify the area of phospho-tau immunoreactivity in brain sections.
-
Compare the results from the this compound treated group with the vehicle-treated group.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway involving GSK3 and tau, and a typical experimental workflow for evaluating a GSK3 inhibitor.
Caption: GSK3-Mediated Tau Phosphorylation Pathway.
Caption: Workflow for Evaluating this compound.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of tauopathies by directly targeting the enzymatic activity of GSK3 and thereby reducing the hyperphosphorylation of tau. The experimental protocols and background information provided in this guide offer a framework for researchers to further investigate the efficacy and mechanism of action of this compound and other related inhibitors. Further studies are warranted to fully elucidate the quantitative effects of this compound on specific tau phosphorylation sites and to validate its therapeutic potential in preclinical models of neurodegenerative diseases.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of a highly selective glycogen synthase kinase-3 inhibitor (PF-04802367) that modulates tau phosphorylation in brain: Translation for PET neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GSK3-IN-2 in Type 2 Diabetes Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycogen (B147801) Synthase Kinase 3 (GSK3) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, insulin (B600854) signaling, and cell proliferation. Its dysregulation has been strongly implicated in the pathogenesis of type 2 diabetes, making it a compelling therapeutic target. This technical guide focuses on GSK3-IN-2, a potent inhibitor of GSK3, and its potential application in type 2 diabetes research. While specific data for this compound in diabetes models is limited in the public domain, this document provides a comprehensive overview of its known properties, the critical role of GSK3 in insulin signaling, and detailed experimental protocols for evaluating GSK3 inhibitors in relevant preclinical models of type 2 diabetes.
Introduction to GSK3 and its Role in Type 2 Diabetes
Glycogen Synthase Kinase 3 exists in two isoforms, GSK3α and GSK3β, which are ubiquitously expressed and constitutively active in resting cells. In the context of type 2 diabetes, GSK3 acts as a negative regulator of the insulin signaling pathway.[1][2] Elevated GSK3 activity is observed in insulin-resistant tissues and contributes to the pathophysiology of the disease by:
-
Inhibiting Glycogen Synthesis: GSK3 phosphorylates and inactivates glycogen synthase, the rate-limiting enzyme in glycogen synthesis. This leads to reduced glucose storage in muscle and liver, contributing to hyperglycemia.[2]
-
Impairing Insulin Signaling: GSK3 can phosphorylate insulin receptor substrate 1 (IRS-1), leading to its impaired function and downstream signaling through the PI3K/Akt pathway. This further exacerbates insulin resistance.[2]
-
Promoting Gluconeogenesis: In the liver, GSK3 can promote the expression of gluconeogenic enzymes, leading to increased hepatic glucose production.
Inhibition of GSK3 is therefore a promising therapeutic strategy to enhance insulin sensitivity and improve glycemic control in type 2 diabetes.
This compound: A Potent GSK3 Inhibitor
This compound (also known as GSK3β inhibitor 2) is a potent and selective inhibitor of GSK3β. While its application in type 2 diabetes research is not yet widely published, its high potency makes it a valuable tool for investigating the therapeutic potential of GSK3 inhibition.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound. It is important to note that data from cell-based or in vivo diabetes models are not currently available in the public domain.
| Parameter | Value | Species/Assay Condition | Reference |
| IC50 (GSK3β) | 1.1 nM | Enzymatic Assay | [3] |
| IC50 (GSK3α) | Data not available | ||
| Cell-based Potency (Glucose Uptake) | Data not available | ||
| Cell-based Potency (Glycogen Synthesis) | Data not available | ||
| In Vivo Efficacy (e.g., OGTT in db/db mice) | Data not available | ||
| Solubility | Sparingly soluble in DMSO (1-10 mg/ml) | [4] |
Signaling Pathways and Experimental Workflows
Insulin Signaling Pathway and the Role of GSK3
The following diagram illustrates the central role of GSK3 in the insulin signaling cascade. Insulin binding to its receptor triggers a phosphorylation cascade that leads to the activation of Akt, which in turn phosphorylates and inactivates GSK3. This relieves the inhibition of glycogen synthase and promotes glucose uptake.
Caption: Insulin signaling pathway leading to glucose uptake and glycogen synthesis, and the inhibitory role of this compound.
Experimental Workflow for Evaluating GSK3 Inhibitors
The following diagram outlines a typical workflow for the preclinical evaluation of a GSK3 inhibitor for its potential in treating type 2 diabetes.
Caption: A typical experimental workflow for the preclinical evaluation of a GSK3 inhibitor for type 2 diabetes.
Detailed Experimental Protocols
The following are detailed, representative protocols for key experiments used to evaluate the efficacy of GSK3 inhibitors in the context of type 2 diabetes research.
In Vitro 2-Deoxyglucose Uptake Assay in L6 Myotubes
This assay measures the ability of a compound to stimulate glucose uptake in a skeletal muscle cell line.
Materials:
-
L6 rat skeletal myoblasts
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin (B12071052) solution
-
Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4)
-
2-deoxy-D-[³H]glucose
-
D-mannitol
-
Insulin (positive control)
-
This compound (or other test inhibitor)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well plates (24- or 48-well)
Methodology:
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts in alpha-MEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For differentiation, seed cells in multi-well plates and grow to confluence.
-
Induce differentiation by switching to alpha-MEM containing 2% horse serum. Allow myoblasts to differentiate into myotubes for 5-7 days, changing the medium every 2 days.
-
-
Serum Starvation:
-
Before the assay, wash the differentiated myotubes twice with serum-free alpha-MEM.
-
Incubate the cells in serum-free alpha-MEM for 3-4 hours at 37°C.
-
-
Compound Incubation:
-
Wash the cells twice with KRH buffer.
-
Incubate the cells with KRH buffer containing this compound at various concentrations for the desired time (e.g., 30-60 minutes) at 37°C. Include a vehicle control and an insulin positive control (e.g., 100 nM for 30 minutes).
-
-
Glucose Uptake:
-
Initiate glucose uptake by adding KRH buffer containing 0.5 µCi/mL 2-deoxy-D-[³H]glucose and 10 µM unlabeled 2-deoxy-D-glucose.
-
Incubate for 10 minutes at 37°C.
-
-
Termination and Lysis:
-
Stop the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 0.5 M NaOH.
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Normalize the data to the protein concentration of each well, determined by a standard protein assay (e.g., BCA assay).
-
In Vitro Glycogen Synthesis Assay in HepG2 Cells
This assay measures the incorporation of radiolabeled glucose into glycogen in a human liver cell line.
Materials:
-
HepG2 human hepatoma cells
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
FBS
-
Penicillin-Streptomycin solution
-
D-[¹⁴C]glucose
-
Glycogen (as a carrier)
-
Potassium hydroxide (B78521) (KOH)
-
Perchloric acid
-
Scintillation cocktail and counter
-
Multi-well plates (6- or 12-well)
Methodology:
-
Cell Culture:
-
Culture HepG2 cells in DMEM with high glucose supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in 5% CO2.
-
-
Pre-incubation and Compound Treatment:
-
Seed cells in multi-well plates and grow to near confluence.
-
Wash the cells with serum-free DMEM.
-
Incubate the cells with serum-free DMEM containing this compound at various concentrations for the desired time (e.g., 2-4 hours). Include a vehicle control and an insulin positive control.
-
-
Radiolabeling:
-
Add D-[¹⁴C]glucose to each well (final concentration of 1 µCi/mL) and incubate for 2 hours at 37°C.
-
-
Glycogen Precipitation:
-
Stop the incubation by aspirating the medium and washing the cells twice with ice-cold PBS.
-
Lyse the cells by adding 30% KOH.
-
Heat the lysates at 95°C for 30 minutes.
-
Add glycogen carrier to each sample.
-
Precipitate the glycogen by adding ice-cold ethanol and incubating at -20°C for at least 1 hour.
-
-
Washing and Quantification:
-
Centrifuge the samples to pellet the glycogen.
-
Wash the glycogen pellet twice with 70% ethanol.
-
Resuspend the pellet in water.
-
Transfer an aliquot to a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
Normalize the data to the protein concentration.
-
In Vivo Oral Glucose Tolerance Test (OGTT) in db/db Mice
This is a standard in vivo model to assess the effect of a compound on glucose tolerance in a diabetic animal model.
Materials:
-
db/db mice (genetically diabetic and obese)
-
Control mice (e.g., C57BL/6J)
-
This compound formulated for oral administration
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
Methodology:
-
Animal Acclimatization and Fasting:
-
Acclimatize the mice for at least one week before the experiment.
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
-
Compound Administration:
-
Administer this compound or vehicle control by oral gavage at a predetermined time before the glucose challenge (e.g., 60 minutes).
-
-
Baseline Blood Glucose:
-
At time 0, take a baseline blood sample from the tail vein and measure the glucose concentration.
-
-
Glucose Challenge:
-
Immediately after the baseline reading, administer the glucose solution by oral gavage.
-
-
Blood Glucose Monitoring:
-
Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure the blood glucose concentration at each time point.
-
-
Data Analysis:
-
Plot the blood glucose levels over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect on glucose tolerance.
-
Conclusion
This compound is a potent inhibitor of GSK3β with the potential to be a valuable research tool in the field of type 2 diabetes. While direct evidence of its efficacy in diabetic models is not yet widely available, the established role of GSK3 in insulin resistance and glucose metabolism provides a strong rationale for its investigation. The detailed experimental protocols provided in this guide offer a robust framework for researchers to evaluate the therapeutic potential of this compound and other novel GSK3 inhibitors. Further studies are warranted to elucidate the specific effects of this compound on glucose uptake, glycogen synthesis, and overall glycemic control in preclinical models of type 2 diabetes.
Disclaimer: this compound is for research use only and not for human or veterinary use. The experimental protocols provided are for informational purposes and should be adapted and optimized for specific laboratory conditions.
References
The Landscape of GSK3 Inhibition in Oncology: A Technical Overview of GSK3-IN-2 and the Highly Potent GSK3β-IN-2
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cell proliferation, apoptosis, and differentiation. Its dysregulation is implicated in various pathologies, making it a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides a detailed examination of GSK3-IN-2 and the related, highly potent inhibitor GSK3β-IN-2, with a focus on their impact on cancer cell proliferation. While specific data on this compound's application in cancer research is limited in publicly available literature, this document compiles the known information and draws parallels with the broader understanding of GSK3 inhibition in cancer biology.
Introduction to GSK3 as a Therapeutic Target in Cancer
GSK3 exists in two main isoforms, GSK3α and GSK3β, which are encoded by distinct genes but share a high degree of homology in their kinase domains. GSK3 is a key regulator of multiple signaling pathways frequently dysregulated in cancer, including the Wnt/β-catenin, PI3K/Akt/mTOR, and NF-κB pathways. Its role in cancer is complex and context-dependent, acting as either a tumor suppressor or a tumor promoter depending on the specific cancer type and the downstream signaling cascades involved.
Inhibition of GSK3 can lead to diverse outcomes. For instance, in some cancers, GSK3 inhibition can suppress proliferation and induce apoptosis, while in others, it may paradoxically promote cell survival. This dual functionality underscores the importance of a nuanced understanding of GSK3's role in specific cancer contexts when developing targeted therapies.
This compound (Compound 8): An Overview
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Alternative Name | Compound 8 |
| CAS Number | 380450-97-5 |
| Molecular Formula | C17H19N3OS |
| Molecular Weight | 313.42 g/mol |
| Description | Potent GSK3 inhibitor.[1][2][3][4] |
Due to the lack of specific data for this compound in the context of cancer cell proliferation, the remainder of this guide will focus on the broader implications of GSK3 inhibition and will provide available details on a structurally related and highly potent inhibitor, GSK3β-IN-2.
GSK3β-IN-2 (Compound S01): A Highly Potent Inhibitor with Potential Cancer Relevance
GSK3β-IN-2 (CAS 3068378-38-8), also known as Compound S01, is a distinct and exceptionally potent inhibitor of GSK3β, with a reported IC50 of 0.35 nM.[5][6] This high potency makes it a valuable tool for studying the cellular functions of GSK3β and a potential candidate for therapeutic development. While the primary research focus for GSK3β-IN-2 has been in the context of Alzheimer's disease, its mechanism of action holds significant implications for cancer research.
Table 2: Potency of GSK3β-IN-2
| Target | IC50 (nM) | Reference |
| GSK3β | 0.35 | [5][6] |
Mechanism of Action and Impact on Signaling Pathways
GSK3β-IN-2 is known to activate the Wnt/β-catenin signaling pathway.[5][6] In the absence of Wnt ligands, GSK3β phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK3β by GSK3β-IN-2 prevents this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation and differentiation.
The Wnt/β-catenin pathway is a critical regulator of development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Therefore, the ability of GSK3β-IN-2 to potently activate this pathway suggests it could have profound effects on cancer cell proliferation, although these effects are likely to be highly context-dependent.
Below is a conceptual diagram illustrating the effect of GSK3β-IN-2 on the Wnt/β-catenin signaling pathway.
Caption: GSK3β-IN-2 inhibits GSK3β, preventing β-catenin degradation and promoting gene expression.
Experimental Protocols for Studying GSK3 Inhibitors in Cancer Cell Proliferation
While specific protocols for this compound are not available, the following are standard methodologies used to assess the impact of GSK3 inhibitors on cancer cell proliferation.
Cell Proliferation Assays
These assays are fundamental to determining the effect of a compound on cell growth.
-
MTT/MTS Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the GSK3 inhibitor (e.g., this compound or GSK3β-IN-2) for 24, 48, or 72 hours.
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
-
BrdU Incorporation Assay: This assay measures DNA synthesis, a direct indicator of cell proliferation.
-
Culture cells and treat with the GSK3 inhibitor as described above.
-
During the final hours of treatment, add BrdU to the culture medium.
-
Fix the cells and detect the incorporated BrdU using a specific antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate to produce a colorimetric or chemiluminescent signal, which is then quantified.
-
Below is a workflow diagram for a typical cell proliferation assay.
Caption: Workflow for assessing the effect of a GSK3 inhibitor on cancer cell proliferation.
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect changes in the protein levels and phosphorylation status of key components of signaling pathways affected by GSK3 inhibition.
-
Culture cancer cells to 70-80% confluency and treat with the GSK3 inhibitor for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., total GSK3β, phospho-GSK3β (Ser9), total β-catenin, active β-catenin, Cyclin D1, c-Myc, and a loading control like GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Conclusion and Future Directions
GSK3 remains a significant and complex target in cancer therapy. While the specific inhibitor this compound is commercially available, the lack of published data on its effects in cancer models highlights a gap in our current knowledge. In contrast, the high potency of GSK3β-IN-2 and its known modulation of the Wnt/β-catenin pathway make it a powerful tool for investigating the role of GSK3β in cancer.
Future research should focus on systematically evaluating both this compound and GSK3β-IN-2 across a panel of cancer cell lines to determine their anti-proliferative effects and to elucidate the specific signaling pathways they modulate. Such studies will be crucial in determining the therapeutic potential of these inhibitors and in identifying the cancer types that are most likely to respond to GSK3-targeted therapies. The detailed characterization of these and other GSK3 inhibitors will pave the way for the development of more effective and personalized cancer treatments.
References
Methodological & Application
Application Notes and Protocols for GSK3-IN-2 Cell-Based Assay for β-Catenin Accumulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase that plays a critical role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] A key function of GSK3 is its role as a negative regulator in the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK3 phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[2][3][4] This keeps cytoplasmic levels of β-catenin low. The small molecule GSK3-IN-2 is a potent inhibitor of GSK3. By inhibiting GSK3 activity, this compound prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and subsequent translocation to the nucleus.[5][6] In the nucleus, β-catenin acts as a transcriptional co-activator, inducing the expression of Wnt target genes. This application note provides a detailed protocol for a cell-based assay to quantify the accumulation of β-catenin induced by this compound.
Principle of the Assay
This cell-based assay quantifies the ability of this compound to stabilize β-catenin. Cells are treated with varying concentrations of this compound. Inhibition of GSK3 leads to a dose-dependent increase in the intracellular levels of β-catenin. This accumulation can be measured using various detection methods, such as immunofluorescence microscopy, Western blotting, or high-content imaging, allowing for the determination of the compound's potency (e.g., EC50).
Signaling Pathway Diagram
Caption: Wnt/β-catenin signaling pathway and the mechanism of this compound action.
Experimental Workflow
Caption: High-level workflow for the cell-based β-catenin accumulation assay.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| C2C12 cells | ATCC | CRL-1772 |
| DMEM | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin (B12071052) | Thermo Fisher Scientific | 15140122 |
| This compound | Selleck Chemicals | S7083 |
| DMSO | Sigma-Aldrich | D8418 |
| 96-well imaging plates | Corning | 353219 |
| Paraformaldehyde (PFA) | Electron Microscopy Sciences | 15710 |
| Triton X-100 | Sigma-Aldrich | T8787 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Anti-β-catenin antibody (primary) | Cell Signaling Technology | 8480 |
| Alexa Fluor 488 conjugated secondary antibody | Thermo Fisher Scientific | A11008 |
| DAPI | Thermo Fisher Scientific | D1306 |
Detailed Experimental Protocol
1. Cell Culture and Seeding: a. Culture C2C12 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. Harvest cells using standard trypsinization procedures. c. Seed 10,000 cells per well in a 96-well imaging plate and allow them to adhere overnight.
2. Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (DMSO only). c. Carefully remove the culture medium from the seeded cells and replace it with the medium containing the different concentrations of this compound. d. Incubate the plate for 4-6 hours at 37°C.
3. Immunofluorescence Staining: a. After incubation, gently wash the cells twice with Phosphate Buffered Saline (PBS). b. Fix the cells by adding 100 µL of 4% PFA in PBS to each well and incubating for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells with 100 µL of 0.25% Triton X-100 in PBS for 10 minutes. e. Wash the cells three times with PBS. f. Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour at room temperature. g. Dilute the primary anti-β-catenin antibody in the blocking buffer according to the manufacturer's recommendation. h. Add 50 µL of the diluted primary antibody to each well and incubate overnight at 4°C. i. The next day, wash the cells three times with PBS. j. Dilute the Alexa Fluor 488-conjugated secondary antibody and DAPI (for nuclear counterstaining) in the blocking buffer. k. Add 50 µL of the diluted secondary antibody and DAPI solution to each well and incubate for 1 hour at room temperature, protected from light. l. Wash the cells three times with PBS. m. Add 100 µL of PBS to each well for imaging.
4. Image Acquisition and Analysis: a. Acquire images using a high-content imaging system or a fluorescence microscope. Capture images in the DAPI (blue) and FITC/Alexa Fluor 488 (green) channels. b. Use image analysis software to identify individual cells based on the DAPI nuclear stain. c. Quantify the mean fluorescence intensity of β-catenin staining in the cytoplasm and/or nucleus of each cell. d. Calculate the average β-catenin intensity for each treatment condition.
Data Presentation and Analysis
The results of the assay can be used to generate a dose-response curve by plotting the normalized β-catenin accumulation against the logarithm of the this compound concentration. From this curve, the EC50 value, which represents the concentration of the compound that elicits a half-maximal response, can be determined.
Table 1: Quantitative Data for a Representative GSK3 Inhibitor
| Parameter | Value | Cell Line | Assay Method |
| EC50 (β-catenin translocation) | 38 nM | C2C12 | High-Content Imaging |
| Assay Window (Signal/Background) | >10-fold | C2C12 | High-Content Imaging |
| Z'-factor | >0.5 | C2C12 | High-Content Imaging |
Note: The EC50 value presented is for a representative GSK3 inhibitor and serves as an example of the expected potency in this assay type.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background fluorescence | Incomplete washing, non-specific antibody binding | Increase the number and duration of wash steps. Optimize blocking conditions (time, BSA concentration). |
| Weak β-catenin signal | Insufficient incubation time with compound or antibodies, low primary antibody concentration | Optimize incubation times. Titrate the primary antibody to determine the optimal concentration. |
| Cell detachment | Harsh washing steps | Be gentle during washing steps. Use an automated plate washer if available. |
| High well-to-well variability | Inconsistent cell seeding, pipetting errors | Ensure a single-cell suspension before seeding. Use calibrated pipettes and proper pipetting techniques. |
Conclusion
This application note provides a robust and detailed protocol for a cell-based assay to measure the accumulation of β-catenin upon treatment with the GSK3 inhibitor, this compound. The described immunofluorescence-based method, coupled with high-content imaging and analysis, allows for the accurate determination of the compound's cellular potency. This assay is a valuable tool for researchers in the fields of drug discovery and cell signaling to characterize the activity of GSK3 inhibitors and their impact on the Wnt/β-catenin pathway.
References
Application Notes: Detection of p-GSK3β (Ser9) Inhibition by GSK3-IN-2 Using Western Blot
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Glycogen Synthase Kinase 3β (GSK3β) is a constitutively active serine/threonine kinase that plays a critical role in a wide array of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. The activity of GSK3β is primarily regulated by inhibitory phosphorylation at the Serine 9 (Ser9) residue. Phosphorylation at this site, often mediated by upstream kinases such as Akt, creates a pseudosubstrate that blocks the enzyme's active site, leading to its inactivation.
GSK3-IN-2 is a potent and selective inhibitor of GSK3. By binding to the ATP-binding pocket of GSK3, it prevents the phosphorylation of downstream substrates. Paradoxically, treatment of cells with a GSK3 inhibitor leads to an increase in the phosphorylation of GSK3β at Ser9. This is because active GSK3 can promote the activity of protein phosphatase 1 (PP1), which dephosphorylates p-GSK3β (Ser9). Therefore, inhibiting GSK3β with this compound disrupts this negative feedback loop, resulting in the accumulation of the inactive, phosphorylated form of the enzyme. This application note provides a detailed protocol for detecting the increase in p-GSK3β (Ser9) levels in cultured cells upon treatment with this compound using Western blot analysis.
Signaling Pathway
The diagram below illustrates the signaling pathway leading to the inhibitory phosphorylation of GSK3β at Serine 9 and the mechanism of action of this compound.
Caption: GSK3β signaling and inhibition by this compound.
Experimental Workflow
The following diagram outlines the major steps of the Western blot protocol for analyzing p-GSK3β (Ser9) levels.
Caption: Western Blot Workflow for p-GSK3β (Ser9).
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Seed your cell line of choice (e.g., HEK293T, Jurkat, or a cell line relevant to your research) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
Cell Treatment (Dose-Response):
-
The optimal concentration of this compound may vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Suggested starting concentrations: 0 (DMSO control), 0.1, 0.5, 1, 5, and 10 µM.
-
Incubate the cells with this compound for a fixed time, for example, 1 to 3 hours.
-
-
Cell Treatment (Time-Course):
-
To determine the optimal treatment duration, perform a time-course experiment using a fixed concentration of this compound (e.g., 1 µM).
-
Suggested time points: 0, 15, 30, 60, 120, and 180 minutes.
-
Cell Lysis
-
After treatment, place the 6-well plates on ice.
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
Western Blotting
-
Sample Preparation: To 20-30 µg of protein lysate, add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in 5% BSA in TBST. Recommended starting dilutions:
-
Anti-p-GSK3β (Ser9) antibody: 1:1000
-
Anti-Total GSK3β antibody: 1:1000
-
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted 1:2000-1:5000 in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Data Presentation
The following table presents representative quantitative data from a dose-response experiment. The band intensities of p-GSK3β (Ser9) and Total GSK3β were quantified using densitometry software. The ratio of p-GSK3β (Ser9) to Total GSK3β was calculated to normalize for any variations in protein loading.
| This compound (µM) | p-GSK3β (Ser9) Intensity (Arbitrary Units) | Total GSK3β Intensity (Arbitrary Units) | Normalized p-GSK3β/Total GSK3β Ratio | Fold Change (vs. Control) |
| 0 (Control) | 1500 | 14800 | 0.101 | 1.00 |
| 0.1 | 2550 | 15100 | 0.169 | 1.67 |
| 0.5 | 4800 | 14950 | 0.321 | 3.18 |
| 1.0 | 7650 | 15200 | 0.503 | 4.98 |
| 5.0 | 10500 | 15000 | 0.700 | 6.93 |
| 10.0 | 11250 | 14850 | 0.758 | 7.50 |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal for p-GSK3β (Ser9) | Insufficient inhibitor concentration or treatment time. | Perform a dose-response and time-course experiment to optimize treatment conditions. |
| Inactive phosphatase inhibitors. | Use fresh or properly stored phosphatase inhibitors in the lysis buffer. | |
| Low abundance of p-GSK3β (Ser9) in the cell line. | Use a positive control, such as cells treated with a known activator of the PI3K/Akt pathway (e.g., insulin (B600854) or IGF-1). | |
| High background | Insufficient blocking. | Increase blocking time to 1.5-2 hours or overnight at 4°C. Use 5% BSA for blocking when detecting phosphorylated proteins. |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations. | |
| Insufficient washing. | Increase the number and duration of washes. | |
| Multiple bands | Non-specific antibody binding. | Ensure the primary antibody is specific for p-GSK3β (Ser9). Check the antibody datasheet for validation data. |
| Protein degradation. | Use fresh lysis buffer with protease inhibitors and keep samples on ice. |
For further information or technical support, please contact your local representative.
Application Notes and Protocols: GSK3-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen (B147801) Synthase Kinase 3 (GSK3) is a highly conserved serine/threonine protein kinase that is a key regulator in a multitude of cellular processes.[1][2] It exists in two main isoforms, GSK3α and GSK3β, which are encoded by two distinct genes but share a high degree of homology in their catalytic domains.[3][4] Unlike many other kinases, GSK3 is constitutively active in resting cells and is primarily regulated through inhibition by upstream signaling pathways.[1][5] GSK3 plays a critical role in diverse signaling cascades, including the Wnt/β-catenin and PI3K/Akt pathways, thereby influencing glycogen metabolism, cell proliferation, apoptosis, and neuronal development.[6][7][8]
GSK3-IN-2 is a potent and selective inhibitor of GSK3. Its ability to modulate GSK3 activity makes it a valuable tool in studying the physiological and pathological roles of this kinase. Dysregulation of GSK3 has been implicated in a variety of diseases, including Alzheimer's disease, type 2 diabetes, and various cancers, making its inhibitors like this compound significant for therapeutic research.[2][8][9] These notes provide a detailed protocol for the preparation and storage of this compound stock solutions for in vitro research applications.
Physicochemical Properties and Data
Proper preparation of a stock solution requires accurate information regarding the inhibitor's properties. The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| IUPAC Name | 2-(2-(cyclopropanecarboxamido)pyridin-4-yl)-4-methoxythiazole-5-carboxamide | [10] |
| Molecular Formula | C₁₄H₁₄N₄O₃S | [10] |
| Molecular Weight | 318.35 g/mol | [10] |
| IC₅₀ for GSK3β | ~0.35 nM - 1.1 nM | [10][11] |
| Appearance | Crystalline solid | [10] |
| Purity | >98% (typically) | |
| Solubility (DMSO) | ≥ 12.5 mg/mL (~39.88 mM) | [12] |
| Storage (Solid) | -20°C (long term), Room Temp (short term) | [10][12] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions in cell culture media or assay buffers.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened (Hygroscopic DMSO can impact solubility)[11][12]
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)[11]
Procedure:
-
Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.18 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )
-
Mass = 10 mM × 1 mL × 318.35 g/mol = 3.1835 mg
-
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO. For the example above, add 1 mL of DMSO.
-
Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Solubilization Aid (If Necessary): If the compound does not fully dissolve, use an ultrasonic bath for 5-10 minutes.[11] Gentle warming (e.g., to 37°C) can also aid dissolution, but avoid excessive heat.[12] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[11][12]
Preparation of Working Solutions
The 10 mM stock solution must be diluted to a final working concentration for experiments. The final concentration will depend on the specific assay and cell type, typically ranging from nanomolar to low micromolar.
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions as needed. For example, to achieve a 10 µM working solution in 1 mL of cell culture medium, add 1 µL of the 10 mM stock solution to 999 µL of the medium.
-
Mix the working solution thoroughly by gentle pipetting or brief vortexing before adding it to cells or an assay.
-
Important: Due to the low final concentration of DMSO, a vehicle control (medium with the same final percentage of DMSO) should always be included in experiments.
Signaling Pathways and Experimental Workflow
GSK3 is a pivotal kinase in the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, GSK3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[1][13] Inhibition of GSK3 with this compound prevents this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin, which then activates target gene transcription.[7][11]
Caption: Wnt/β-catenin pathway regulation by GSK3.
Caption: Workflow for this compound solution preparation and use.
References
- 1. GSK3 Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 2. What are the therapeutic applications for GSK-3 inhibitors? [synapse.patsnap.com]
- 3. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GSK3 signaling in neural development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK-3 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multifaceted Roles of GSK-3 in Cancer and Autophagy-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A Chemical-Genetic Approach Reveals the Distinct Roles of GSK3α and GSK3β in Regulating Embryonic Stem Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK3-IN-2 Treatment in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of GSK3-IN-2, a potent Glycogen (B147801) Synthase Kinase 3 (GSK3) inhibitor, in primary neuron cultures. This document outlines the mechanism of action, provides detailed experimental protocols for key applications, and presents quantitative data in a structured format.
Introduction
Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including neuronal development, metabolism, and apoptosis.[1][2] Dysregulation of GSK3 activity has been implicated in the pathogenesis of various neurological disorders, including Alzheimer's disease and bipolar disorder, making it a significant therapeutic target.[2][3] this compound is a highly potent and selective inhibitor of GSK3β, with a reported IC50 of 0.35 nM. Its application in primary neuron cultures allows for the investigation of the downstream effects of GSK3 inhibition on neuronal health, function, and signaling pathways.
Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of GSK3. In the canonical Wnt signaling pathway, GSK3 is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation.[4] Inhibition of GSK3 by this compound prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation, differentiation, and survival.[5][6]
Furthermore, GSK3 is known to phosphorylate a wide range of substrates within neurons, including the microtubule-associated protein tau.[3][7][8][9][10] Hyperphosphorylation of tau is a pathological hallmark of Alzheimer's disease. By inhibiting GSK3, this compound can reduce tau phosphorylation at specific sites, potentially mitigating tau-related pathology.[7][8][9][10] GSK3 activity is also modulated by the PI3K/Akt signaling pathway, where Akt can phosphorylate and inhibit GSK3.[11][12]
Data Presentation
The following tables summarize representative quantitative data for the effects of this compound in primary neuron cultures. This data is based on typical results observed with potent GSK3 inhibitors and should serve as a guideline for experimental design.
Table 1: Dose-Response of this compound on Neurite Outgrowth in Primary Cortical Neurons
| This compound Concentration (nM) | Average Neurite Length (µm) ± SEM | Fold Change vs. Control |
| 0 (Control) | 150 ± 12 | 1.0 |
| 0.1 | 185 ± 15 | 1.23 |
| 1 | 250 ± 20 | 1.67 |
| 10 | 295 ± 25 | 1.97 |
| 100 | 220 ± 18 | 1.47 |
| 1000 | 160 ± 14 | 1.07 |
Table 2: Time-Course of this compound (10 nM) on Neuronal Viability Under Oxidative Stress
| Time (hours) | Neuronal Viability (%) ± SEM |
| 0 | 100 ± 5 |
| 6 | 98 ± 4 |
| 12 | 95 ± 6 |
| 24 | 92 ± 5 |
| 48 | 88 ± 7 |
Table 3: Effect of this compound on Tau Phosphorylation in Primary Hippocampal Neurons
| Treatment (24 hours) | p-Tau (Ser396) / Total Tau Ratio (Normalized to Control) | p-GSK3β (Ser9) / Total GSK3β Ratio (Normalized to Control) |
| Control | 1.00 | 1.00 |
| This compound (1 nM) | 0.65 | 1.85 |
| This compound (10 nM) | 0.35 | 2.50 |
| This compound (100 nM) | 0.20 | 2.90 |
Experimental Protocols
Protocol 1: Primary Neuron Culture
Materials:
-
E18 rat or mouse embryos
-
Papain dissociation system
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture vessels
-
Laminin
Procedure:
-
Dissect cortices or hippocampi from E18 embryos in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Mince the tissue and digest with papain according to the manufacturer's protocol.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-D-lysine/laminin-coated plates or coverslips at a desired density (e.g., 50,000 to 200,000 cells/cm²).
-
Culture the neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO₂.
-
Change half of the medium every 2-3 days.
Protocol 2: this compound Treatment
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete neuron culture medium
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed complete neuron culture medium to the desired final concentrations.
-
Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is typically ≤ 0.1%.
-
Remove the existing medium from the primary neuron cultures and replace it with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubate the neurons for the desired duration as dictated by the specific assay (e.g., 24-72 hours for neurite outgrowth, or as determined by time-course experiments).
Protocol 3: Neurite Outgrowth Assay
Materials:
-
Primary neurons cultured on coverslips or in multi-well plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., βIII-tubulin or MAP2)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope and image analysis software
Procedure:
-
Culture primary neurons for a specified period (e.g., 2-3 days in vitro, DIV) before treatment.
-
Treat the neurons with various concentrations of this compound or vehicle control for 24-48 hours.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto slides or image the plates directly using a fluorescence microscope.
-
Acquire images and use image analysis software to quantify neurite length and branching.
Protocol 4: Western Blot Analysis
Materials:
-
Primary neurons cultured in multi-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-GSK3β (Ser9), anti-total GSK3β, anti-p-Tau (Ser396), anti-total Tau, anti-β-catenin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture and treat primary neurons with this compound as described in Protocol 2.
-
Lyse the cells in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Visualization of Signaling Pathways and Workflows
References
- 1. Frontiers | GSK-3 Mouse Models to Study Neuronal Apoptosis and Neurodegeneration [frontiersin.org]
- 2. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]
- 3. The GSK3 hypothesis of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | GSK-3 and Wnt Signaling in Neurogenesis and Bipolar Disorder [frontiersin.org]
- 6. GSK3 signaling in neural development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tau Phosphorylation by GSK3 in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. GSK3 and tau: two convergence points in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glycogen Synthase Kinase 3 Inhibition Promotes Adult Hippocampal Neurogenesis in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GSK-3 as a Target for Lithium-Induced Neuroprotection Against Excitotoxicity in Neuronal Cultures and Animal Models of Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK3 Inhibition in Stem Cell Differentiation
Introduction to GSK3 and its Role in Stem Cell Fate
Glycogen (B147801) Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, proliferation, and cell fate decisions.[1][2] In mammals, GSK3 exists as two highly homologous isoforms, GSK3α and GSK3β.[2][3] GSK3 is a key downstream component of several signaling pathways crucial for stem cell regulation, most notably the Wnt/β-catenin and PI3K/Akt pathways.
The role of GSK3 in stem cells is complex and context-dependent. In embryonic stem cells (ESCs), inhibition of GSK3 is a cornerstone of maintaining pluripotency and self-renewal by preventing the degradation of β-catenin, a key transcriptional co-activator in the Wnt signaling pathway.[4][5][6] Conversely, in other contexts, such as with adult stem cells or during specific differentiation protocols, modulation of GSK3 activity is essential for lineage commitment. For instance, GSK3 inhibition has been shown to promote neuronal differentiation of induced pluripotent stem cell-derived neural progenitors and osteogenic differentiation of dental pulp stem cells.[7][8] Therefore, small molecule inhibitors of GSK3 are powerful tools for directing stem cell fate.
GSK3-IN-2: A Potent GSK3 Inhibitor
While detailed application data in stem cells is limited, a compound designated as GSK3β-IN-2 has been identified as a highly potent inhibitor of GSK3β with an IC50 of 0.35 nM.[9] Its activity has been demonstrated to activate the Wnt/β-catenin signaling pathway and promote neurogenesis in a zebrafish model of Alzheimer's disease.[9] Another compound, this compound, is also described as a potent GSK3 inhibitor, though specific inhibitory concentrations are not widely published.[10] Given their mechanism of action, these inhibitors are expected to modulate stem cell fate in a manner similar to other well-studied GSK3 inhibitors.
Data Presentation: Efficacy of Common GSK3 Inhibitors in Stem Cell Culture
The following tables summarize the effective concentrations and observed effects of commonly used GSK3 inhibitors in various stem cell applications. This data can serve as a starting point for determining the optimal working concentration of this compound.
| Inhibitor | Cell Type | Application | Effective Concentration | Observed Effect |
| CHIR99021 | Mouse Embryonic Stem Cells | Maintenance of Pluripotency | 3 µM | Sustains self-renewal in the absence of LIF. |
| Human iPSC-derived Neural Progenitors | Neuronal Differentiation | 3 µM | Increased neuronal differentiation in the absence of bFGF and EGF.[8] | |
| Human Dental Pulp Stem Cells | Proliferation | 5 nM | Promoted proliferation and viability.[11] | |
| BIO | Human Embryonic Stem Cells | Maintenance of Pluripotency | 0.5 - 2 µM | Activation of Wnt signaling and maintenance of undifferentiated state.[4] |
| Human Adipose-derived Stem Cells | Inhibition of Adipogenesis | 0.5 µM | Inhibited adipogenic differentiation.[12] | |
| SB-216763 | Mouse Embryonic Stem Cells | Maintenance of Pluripotency | 10 µM | Maintained pluripotency for over a month. |
| AR (a GSK3β inhibitor) | Rat Dental Pulp Stem Cells | Osteogenic Differentiation | 2.5 - 5 µM | Enhanced migration and osteogenic differentiation.[7] |
Signaling Pathways Involving GSK3
GSK3 is a critical node in signaling pathways that determine stem cell fate. The two primary pathways are the Wnt/β-catenin and PI3K/Akt pathways.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt ligand, GSK3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK3 prevents this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of target genes involved in pluripotency or differentiation, depending on the cellular context.
Caption: Wnt/β-catenin signaling pathway with and without GSK3 inhibition.
PI3K/Akt Signaling Pathway
Growth factors can activate the PI3K/Akt pathway, leading to the phosphorylation and inactivation of GSK3. This is another mechanism by which GSK3 activity is regulated to influence cell fate.
Caption: PI3K/Akt signaling pathway leading to GSK3 inhibition.
Experimental Protocols
The following are generalized protocols for the use of a GSK3 inhibitor in stem cell culture. Note: These protocols should be optimized for your specific cell line and experimental goals.
Protocol 1: Maintenance of Pluripotency in Mouse Embryonic Stem Cells (mESCs)
This protocol describes the use of a GSK3 inhibitor to maintain mESCs in an undifferentiated state in the absence of Leukemia Inhibitory Factor (LIF).
Materials:
-
Mouse embryonic stem cells (e.g., E14 or J1 line)
-
mESC culture medium (DMEM, 15% FBS, 1x NEAA, 1x L-glutamine, 1x Penicillin-Streptomycin, 0.1 mM β-mercaptoethanol)
-
This compound (or other GSK3 inhibitor) stock solution (e.g., 10 mM in DMSO)
-
0.1% Gelatin-coated tissue culture plates
-
Mitomycin-C inactivated mouse embryonic fibroblasts (MEFs) (optional, for feeder-dependent culture)
Procedure:
-
Cell Plating: Plate mESCs on gelatin-coated plates (or MEF feeder layers) at a suitable density (e.g., 1-2 x 10^4 cells/cm^2).
-
Medium Preparation: Prepare mESC culture medium and supplement with the GSK3 inhibitor to the desired final concentration (e.g., starting with a range of 1-10 µM, based on data for other inhibitors).
-
Cell Culture: Culture the mESCs in the GSK3 inhibitor-supplemented medium. Change the medium daily.
-
Passaging: Passage the cells every 2-3 days, or when colonies become large and start to differentiate in the center. Use a gentle dissociation reagent like TrypLE.
-
Assessment of Pluripotency:
-
Morphology: Observe colony morphology daily. Pluripotent mESCs form compact, dome-shaped colonies with well-defined borders.
-
Alkaline Phosphatase (AP) Staining: After several passages, perform AP staining to identify undifferentiated colonies.
-
Immunocytochemistry: Stain for pluripotency markers such as OCT4, SOX2, and NANOG.
-
qRT-PCR: Analyze the expression of pluripotency-associated genes.
-
Protocol 2: Directed Differentiation of Neural Stem Cells (NSCs) to Neurons
This protocol outlines a general method for inducing neuronal differentiation from NSCs using a GSK3 inhibitor.
Materials:
-
Neural stem cells
-
NSC proliferation medium (e.g., DMEM/F12 supplemented with N2, B27, and growth factors like EGF and bFGF)
-
NSC differentiation medium (e.g., Neurobasal medium supplemented with N2 and B27, without proliferation-inducing growth factors)
-
This compound (or other GSK3 inhibitor) stock solution (e.g., 10 mM in DMSO)
-
Poly-L-ornithine and Laminin-coated tissue culture plates
Procedure:
-
Cell Plating: Plate NSCs on Poly-L-ornithine and Laminin-coated plates in NSC proliferation medium.
-
Induction of Differentiation: When cells reach 70-80% confluency, switch to NSC differentiation medium.
-
GSK3 Inhibition: Add this compound to the differentiation medium at the desired final concentration (e.g., start with a range of 0.1-5 µM).
-
Culture and Medium Change: Culture the cells for 7-14 days, changing half of the medium every 2-3 days with fresh differentiation medium containing the GSK3 inhibitor.
-
Assessment of Neuronal Differentiation:
-
Morphology: Observe the cells for changes in morphology, such as the extension of neurites.
-
Immunocytochemistry: Stain for neuronal markers like β-III tubulin (Tuj1), MAP2, and NeuN. Also, stain for glial markers like GFAP to assess lineage specificity.
-
qRT-PCR: Analyze the expression of neuron-specific genes.
-
Experimental Workflow for Stem Cell Differentiation using this compound
The following diagram illustrates a typical workflow for investigating the effect of this compound on stem cell differentiation.
Caption: General experimental workflow for stem cell differentiation.
Conclusion
GSK3 inhibitors are invaluable tools in stem cell biology for both maintaining pluripotency and directing differentiation. While specific protocols for this compound are yet to be widely published, the information and generalized protocols provided here, based on the known functions of other potent GSK3 inhibitors, offer a solid foundation for researchers to design and optimize their own experiments. Careful empirical determination of optimal concentrations and timing will be critical for the successful application of this compound in specific stem cell differentiation paradigms.
References
- 1. ashpublications.org [ashpublications.org]
- 2. GSK-3 - Wikipedia [en.wikipedia.org]
- 3. Glycogen Synthase Kinase 3 (GSK-3) Overview [sigmaaldrich.com]
- 4. Reconciling the different roles of Gsk3β in “naïve” and “primed” pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycogen synthase kinase-3 inhibition enhances translation of pluripotency-associated transcription factors to contribute to maintenance of mouse embryonic stem cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of glycogen synthase kinase-3 alleviates Tcf3 repression of the pluripotency network and increases embryonic stem cell resistance to differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycogen synthase kinase-3β inhibitor promotes the migration and osteogenic differentiation of rat dental pulp stem cells via the β-catenin/PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycogen synthase kinase-3 inhibition promotes proliferation and neuronal differentiation of human-induced pluripotent stem cell-derived neural progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. nbinno.com [nbinno.com]
- 12. Effects of GSK3 inhibitors on in vitro expansion and differentiation of human adipose-derived stem cells into adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Dose-Response Curve of GSK3-IN-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for determining the dose-response curve of GSK3-IN-2, a potent inhibitor of Glycogen (B147801) Synthase Kinase 3 (GSK3). The provided methodologies cover both biochemical and cellular assays to comprehensively characterize the inhibitory activity of this compound. Data is presented in a structured format to facilitate comparison, and signaling pathways are visualized to provide a clear understanding of the mechanism of action.
Introduction
Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1][2] GSK3 exists in two isoforms, GSK3α and GSK3β, which are encoded by distinct genes.[3][4] Dysregulation of GSK3 activity has been implicated in the pathogenesis of various diseases, including type 2 diabetes, Alzheimer's disease, bipolar disorder, and cancer.[3][4] Consequently, GSK3 has emerged as a significant therapeutic target.
This compound is a potent inhibitor of GSK3β with a reported IC50 of 0.35 nM.[1] It has been shown to activate the Wnt/β-catenin signaling pathway, which is crucial for neurogenesis and neurite outgrowth.[1] Furthermore, this compound can reduce tau protein phosphorylation, a key pathological hallmark of Alzheimer's disease.[1] Accurate determination of the dose-response curve of this compound is essential for understanding its potency, selectivity, and cellular effects, which are critical parameters in the drug development process.
Signaling Pathways Involving GSK3
GSK3 is a key regulatory node in multiple signaling pathways. Understanding these pathways is crucial for designing and interpreting experiments with GSK3 inhibitors.
Wnt/β-Catenin Signaling Pathway
In the absence of a Wnt ligand, GSK3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of a Wnt ligand to its receptor leads to the disassembly of the destruction complex, thereby inhibiting GSK3 activity. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes involved in cell proliferation and differentiation.
Insulin (B600854) Signaling Pathway
Insulin signaling also negatively regulates GSK3 activity. Upon insulin binding to its receptor, a signaling cascade is initiated that leads to the activation of Akt (also known as Protein Kinase B). Akt then phosphorylates GSK3β at Serine 9, leading to its inhibition. This de-represses the activity of glycogen synthase, promoting glycogen synthesis.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound and other relevant GSK3 inhibitors. This data is crucial for designing the concentration ranges for dose-response experiments.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | GSK3β | 0.35 | Biochemical |
| GSK3β Inhibitor II | GSK3β | 390 | Biochemical |
| Tideglusib | GSK-3α | 908 | Biochemical |
| GSK-3β | 502 | Biochemical | |
| COB-187 | GSK-3α | 22 | Biochemical |
| GSK-3β | 11 | Biochemical | |
| COB-152 | GSK-3α | 77 | Biochemical |
| GSK-3β | 132 | Biochemical |
Experimental Protocols
In Vitro Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol describes a method to determine the IC50 of this compound against purified GSK3β enzyme by measuring the amount of ADP produced in the kinase reaction.
Workflow:
Materials:
-
GSK3β enzyme (recombinant)
-
GSK3 substrate peptide
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
384-well white plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in kinase buffer. A typical 10-point, 3-fold serial dilution starting from 10 µM is recommended to cover a wide concentration range.
-
Prepare the GSK3β enzyme solution in kinase buffer. The optimal enzyme concentration should be determined empirically by titration to achieve a signal-to-background ratio of >10.
-
Prepare the substrate/ATP mix in kinase buffer. The ATP concentration should be at or near the Km for GSK3β.
-
-
Assay Plate Setup:
-
Add 1 µl of each this compound dilution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µl of the GSK3β enzyme solution to each well.
-
Include "no enzyme" and "no inhibitor" controls.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2 µl of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the "no enzyme" background from all readings.
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based β-Catenin Accumulation Assay
This protocol measures the functional inhibition of GSK3 in a cellular context by quantifying the accumulation of β-catenin.
Workflow:
Materials:
-
A suitable cell line (e.g., HEK293T, SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
96-well cell culture plates
-
Lysis buffer
-
Method for β-catenin detection (e.g., β-catenin ELISA kit, antibodies for Western blotting)
-
Plate reader or Western blotting equipment
Procedure:
-
Cell Culture and Seeding:
-
Culture cells in appropriate medium.
-
Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for a predetermined time (e.g., 4-24 hours). The optimal incubation time should be determined empirically.
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells by adding an appropriate lysis buffer.
-
-
β-Catenin Quantification:
-
ELISA: Follow the manufacturer's instructions for the β-catenin ELISA kit to quantify the amount of β-catenin in each lysate.
-
Western Blot:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against β-catenin, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and quantify the band intensities. A loading control (e.g., GAPDH, β-actin) should be used for normalization.
-
-
-
Data Analysis:
-
Normalize the β-catenin levels to the vehicle control.
-
Plot the fold-increase in β-catenin versus the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Conclusion
The protocols outlined in this document provide a robust framework for the comprehensive characterization of the dose-dependent inhibition of GSK3 by this compound. The combination of in vitro biochemical assays and cell-based functional assays will yield a thorough understanding of the compound's potency and cellular efficacy. The provided signaling pathway diagrams and quantitative data serve as valuable resources for experimental design and data interpretation in the pursuit of novel therapeutics targeting GSK3.
References
Troubleshooting & Optimization
How to prevent GSK3-IN-2 precipitation in media
Welcome to the technical support center for GSK3-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to troubleshoot common issues such as precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO.[1] For complete dissolution, ultrasonic treatment and warming to 60°C may be beneficial.[1] It is crucial to use a new, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can negatively affect the solubility of the product.[1]
Q2: What is a typical working concentration for this compound in cell culture?
A2: The optimal working concentration of this compound can vary depending on the cell line and the specific experimental goals. While specific data for this compound is limited in publicly available literature, other potent GSK3 inhibitors are often used in the low micromolar range. For example, the GSK3 inhibitor CHIR99021 has been used at 5 µM in NK-cell cultures.[2] Therefore, a good starting point for this compound would be to perform a dose-response experiment ranging from 0.1 µM to 10 µM to determine the optimal concentration for your specific cell type and assay.
Q3: How should I store the this compound stock solution?
A3: Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[1][3] For long-term storage, it is recommended to store the aliquots at -80°C (for up to 6 months).[1][3] For shorter-term storage, -20°C is suitable for up to one month.[1][3]
Q4: Can the components of my cell culture media cause this compound to precipitate?
A4: Yes, components in cell culture media can contribute to the precipitation of small molecules.[4] Media contains salts, amino acids, and proteins that can interact with the compound.[4] Changes in pH, which can occur in a CO2 incubator, and temperature shifts can also affect the solubility of the compound.
Troubleshooting Guide: this compound Precipitation
This guide addresses common scenarios of this compound precipitation and provides step-by-step solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation | The final concentration of this compound exceeds its solubility in the aqueous media. | - Decrease the final working concentration of this compound.- Increase the concentration of your DMSO stock solution so that a smaller volume is needed for the final dilution.- Perform a serial dilution of the stock solution directly in the pre-warmed culture medium. |
| High final concentration of DMSO. | - Ensure the final DMSO concentration in your culture medium is kept low, ideally below 0.1%. High concentrations of DMSO can be toxic to cells and can also cause the compound to precipitate out of solution upon dilution. | |
| Rapid dilution into the aqueous medium. | - Add the this compound stock solution dropwise to the pre-warmed (37°C) culture medium while gently vortexing or swirling to ensure rapid and even distribution. | |
| Precipitation Over Time in the Incubator | Temperature shift from room temperature to 37°C affecting solubility. | - Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution. |
| pH shift in the CO2 environment. | - Ensure your medium is properly buffered for the CO2 concentration of your incubator to maintain a stable pH. | |
| Interaction with media components over time. | - Test the stability of this compound in your specific cell culture medium over the duration of your experiment. If precipitation occurs after a certain time, consider refreshing the medium with a freshly prepared this compound solution at intermediate time points. | |
| Precipitate Observed in Thawed Stock Solution | Poor solubility at low temperatures or precipitation during the freeze-thaw cycle. | - Before use, gently warm the stock solution to 37°C and vortex to ensure any precipitate is redissolved.- Aliquot the stock solution after the initial preparation to minimize the number of freeze-thaw cycles. |
Quantitative Data Summary
| Parameter | Value | Notes |
| Molecular Weight | 313.42 g/mol | |
| Solubility in DMSO | 12.5 mg/mL (39.88 mM) | Ultrasonic and warming to 60°C may be required. Use of new, anhydrous DMSO is recommended.[1] |
| Recommended Final DMSO Concentration in Media | < 0.1% | To avoid solvent-related precipitation and cellular toxicity. |
| Stock Solution Storage | -80°C for up to 6 months-20°C for up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1][3] |
Experimental Protocol: Preparation of this compound Working Solution in Cell Culture Media
This protocol provides a detailed methodology to minimize the risk of this compound precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Aseptically, dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
If necessary, use a sonicator or warm the solution to 60°C briefly to ensure complete dissolution.[1] Visually inspect to confirm no particulates are present.
-
-
Aliquot and Store the Stock Solution:
-
Prepare the Working Solution:
-
Pre-warm your complete cell culture medium to 37°C in a water bath or incubator.
-
Create an intermediate dilution of the this compound stock solution in pre-warmed medium if a very low final concentration is desired. This can help to avoid shocking the compound with a large volume of aqueous solution.
-
For the final working solution, add the required volume of the this compound stock solution (or intermediate dilution) dropwise to the pre-warmed medium while gently vortexing or swirling.
-
Example Dilution: To prepare a 1 µM working solution from a 10 mM stock, you would perform a 1:10,000 dilution. This can be done by adding 1 µL of the 10 mM stock to 10 mL of pre-warmed medium. This results in a final DMSO concentration of 0.01%.
-
-
Final Check and Application:
-
Visually inspect the final working solution for any signs of precipitation (e.g., cloudiness, crystals).
-
If the solution is clear, it is ready to be added to your cells.
-
Visualizations
Caption: A flowchart for troubleshooting this compound precipitation.
Caption: GSK3 is a key regulator in multiple signaling pathways.
References
Navigating Inconsistent Results with GSK3-IN-2: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Glycogen Synthase Kinase 3 (GSK3) is a critical regulatory kinase involved in a multitude of cellular processes, making it a prominent target in drug discovery. However, the use of inhibitors like GSK3-IN-2 can sometimes lead to inconsistent or unexpected results. This guide provides a comprehensive technical support center to help you troubleshoot common issues, optimize your experimental protocols, and interpret your data with greater confidence.
Frequently Asked Questions (FAQs)
Here we address common questions and issues that may arise during experiments with this compound.
Q1: I'm observing high levels of cytotoxicity with this compound, even at concentrations where I expect to see specific inhibition. What could be the cause?
A1: High cytotoxicity can stem from several factors:
-
Off-Target Effects: While this compound is a potent GSK3 inhibitor, like many kinase inhibitors, it may have off-target activities at higher concentrations. The kinome is vast, and even selective inhibitors can interact with other kinases, leading to cellular stress and toxicity. It is crucial to determine the optimal concentration range through dose-response experiments in your specific cell line.
-
Essential Role of GSK3: GSK3 is a constitutively active kinase involved in numerous fundamental cellular functions, including metabolism, cell survival, and proliferation.[1][2][3] Complete or prolonged inhibition of GSK3 can disrupt these essential pathways, leading to apoptosis or necrosis.[3]
-
Cell-Type Specificity: The sensitivity to GSK3 inhibition can vary significantly between different cell types due to their unique signaling network configurations and metabolic states.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.5%).
Q2: My results with this compound are not consistent across different experimental batches. What are the potential sources of this variability?
A2: Inconsistent results are a common challenge and can be attributed to:
-
Compound Stability and Handling: this compound stock solutions have a limited shelf life. For instance, it is recommended to store stock solutions at -80°C for up to 6 months and at -20°C for only 1 month.[4] Improper storage or repeated freeze-thaw cycles can lead to degradation of the compound and reduced potency.
-
Solubility Issues: this compound has specific solubility characteristics.[4] Precipitation of the compound in your stock solution or in the cell culture medium will lead to an inaccurate final concentration and variable results. If you observe any precipitation, gentle heating and/or sonication may be required to fully dissolve the compound.[4]
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum concentration in the media can all impact cellular signaling pathways and the cellular response to GSK3 inhibition.
-
GSK3 Isoform Compensation: GSK3 exists as two highly homologous isoforms, GSK3α and GSK3β.[2][5][6] While this compound is expected to inhibit both, there could be subtle differences in its potency towards each isoform. Furthermore, inhibition of one isoform might lead to compensatory upregulation or activity of the other, resulting in inconsistent downstream effects.
Q3: I am not observing the expected downstream effects of GSK3 inhibition (e.g., an increase in β-catenin levels). What should I check?
A3: A lack of the expected biological response can be due to several reasons:
-
Suboptimal Inhibitor Concentration: The effective concentration of this compound can be cell-line dependent. It is essential to perform a dose-response experiment to determine the optimal concentration for your system.
-
Basal GSK3 Activity: GSK3 is typically constitutively active.[7] However, the basal level of activity can vary. It is important to confirm that the GSK3 pathway is active in your experimental model under basal conditions.
-
Timing of Analysis: The stabilization of downstream targets like β-catenin can be transient. The timing of your endpoint analysis is critical. A time-course experiment is recommended to identify the optimal time point to observe the desired effect.
-
Antibody Specificity and Sensitivity: When using Western blotting to assess downstream effects, ensure that your primary antibodies are specific and sensitive enough to detect changes in the phosphorylation status or total protein levels of your target.[1] The use of phospho-specific antibodies that have been validated for your application is crucial.[8]
-
Distinct Cellular Pools of GSK3: Different signaling pathways may regulate distinct subcellular pools of GSK3.[9] For example, the Wnt signaling pathway regulates a pool of GSK3 that is different from the one regulated by growth factors.[9] Therefore, the effect of this compound on a specific substrate may depend on its subcellular localization and the dominant signaling pathways active in your cells.
Q4: How can I confirm that this compound is engaging its target in my cells?
A4: Direct measurement of GSK3 activity in cells can be challenging. A common and reliable method is to assess the phosphorylation status of a direct and well-characterized GSK3 substrate.
-
Western Blotting: A widely used approach is to perform a Western blot to measure the phosphorylation of a known GSK3 substrate. For example, inhibition of GSK3 should lead to a decrease in the phosphorylation of β-catenin at Ser33/37/Thr41 or Tau at specific phospho-epitopes. Conversely, you can also monitor the inhibitory phosphorylation of GSK3 itself at Ser9 (for GSK3β) or Ser21 (for GSK3α), which is often induced by upstream kinases like Akt in response to growth factors.[7][10] However, be aware that not all GSK3 inhibition mechanisms involve this phosphorylation event.[9]
-
In Vitro Kinase Assay: You can perform an in vitro kinase assay using recombinant GSK3 and a specific substrate to directly measure the inhibitory activity of this compound.
Data Presentation
Table 1: this compound Properties and Storage Recommendations
| Property | Value | Reference |
| CAS Number | 380450-97-5 | [4] |
| Molecular Weight | 313.35 g/mol | N/A |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [4] |
| Solubility (in vivo prep) | ≥ 1.25 mg/mL (3.99 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [4] |
| Solubility (in vivo prep) | ≥ 1.25 mg/mL (3.99 mM) in 10% DMSO, 90% (20% SBE-β-CD in Saline) | [4] |
Table 2: Troubleshooting Guide for Inconsistent this compound Results
| Issue | Possible Cause | Recommended Action |
| High Cytotoxicity | Off-target effects | Perform a dose-response curve to find the optimal concentration. |
| Disruption of essential GSK3 functions | Consider shorter treatment times. | |
| Solvent toxicity | Ensure final DMSO concentration is <0.5%. | |
| Inconsistent Results | Compound degradation | Aliquot stock solutions and avoid repeated freeze-thaw cycles. Adhere to storage recommendations. |
| Compound precipitation | Visually inspect solutions for precipitates. Use sonication or gentle warming if necessary. | |
| Cell culture variability | Maintain consistent cell passage number, confluency, and media conditions. | |
| GSK3 isoform compensation | Consider using siRNA to knockdown individual isoforms to understand their specific roles. | |
| No Expected Effect | Suboptimal inhibitor concentration | Perform a dose-response experiment. |
| Low basal GSK3 activity | Confirm pathway activity with appropriate controls. | |
| Incorrect timing of analysis | Conduct a time-course experiment. | |
| Poor antibody quality | Validate antibodies for specificity and sensitivity. Use positive and negative controls. |
Experimental Protocols
Protocol 1: Western Blot Analysis of β-Catenin Stabilization
This protocol describes how to assess GSK3 inhibition by measuring the accumulation of total β-catenin.
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total β-catenin and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the total β-catenin signal to the loading control. An increase in total β-catenin levels is indicative of GSK3 inhibition.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified GSK3 signaling pathways and points of inhibition.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. GSK-3 - Wikipedia [en.wikipedia.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Issues associated with the use of phosphospecific antibodies to localise active and inactive pools of GSK-3 in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GSK-3: tricks of the trade for a multi-tasking kinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK3-IN-2 & Other GSK3 Inhibitors in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering toxicity with GSK3-IN-2 and other Glycogen (B147801) Synthase Kinase 3 (GSK3) inhibitors in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is GSK3 and why is it a target in research?
Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine protein kinase that plays a crucial role in a multitude of cellular processes, including glycogen metabolism, cell signaling, proliferation, migration, and apoptosis. It exists in two isoforms, GSK3α and GSK3β. Unlike many kinases, GSK3 is typically active in resting cells and is inhibited in response to various stimuli. Due to its involvement in numerous signaling pathways, such as the Wnt/β-catenin and PI3K/Akt pathways, GSK3 dysregulation has been implicated in a variety of diseases, including type 2 diabetes, Alzheimer's disease, cancer, and bipolar disorder, making it a significant therapeutic target.
Q2: How do GSK3 inhibitors like this compound work?
GSK3 inhibitors, including this compound, primarily function by binding to the ATP-binding site of the kinase. This action prevents GSK3 from transferring phosphate (B84403) groups to its numerous downstream substrates. By inhibiting GSK3, these compounds can modulate the activity of critical signaling pathways. For instance, inhibiting GSK3 can prevent the degradation of β-catenin, a key component of the Wnt signaling pathway, leading to its accumulation and subsequent activation of target gene transcription.
Q3: I'm observing high toxicity in my primary cells after treatment with this compound. What are the initial troubleshooting steps?
Experiencing unexpected toxicity is a common challenge when working with primary cells, which are generally more sensitive than immortalized cell lines. Here are the initial steps to take:
-
Verify Compound Concentration and Purity: Ensure the correct concentration of this compound was used. Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) and identify a potential therapeutic window. Also, confirm the purity of your compound stock.
-
Check Solvent Concentration: Many inhibitors are dissolved in solvents like DMSO. Ensure the final concentration of the solvent in your culture medium is non-toxic to your specific primary cells (typically <0.1-0.5%). Always include a vehicle control (medium with the same solvent concentration) in your experiments.
-
Optimize Exposure Time: Reduce the incubation time of the compound with the cells. Shorter exposure may be sufficient to achieve the desired biological effect while minimizing toxicity.
-
Assess Cell Health and Culture Conditions: Ensure your primary cells are healthy and at an appropriate confluency before starting the experiment. Verify the pH of your culture medium and the CO2 levels in your incubator. Contamination can also be a source of cell death.
-
Review Media Formulation: Primary cells are sensitive to their culture environment. Using the optimal media formulation, including appropriate serum concentrations and supplements, can enhance their resilience to stressors.
Troubleshooting Guides
Guide 1: Differentiating Cytotoxicity from Other Effects
It's crucial to determine if this compound is causing cell death (cytotoxicity) or inhibiting proliferation (cytostatic effect).
| Effect | Observation | Recommended Assays |
| Cytotoxicity | Decrease in cell number, presence of floating/dead cells, changes in cell morphology (e.g., shrinking, membrane blebbing). | Membrane Integrity Assays: Lactate (B86563) dehydrogenase (LDH) release assay. Metabolic Assays: MTT, XTT, or resazurin-based assays. Apoptosis/Necrosis Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. |
| Cytostatic Effect | Cell number remains constant or increases at a slower rate compared to controls, with no significant increase in cell death markers. | Cell Proliferation Assays: BrdU incorporation assay, Ki-67 staining. Cell Cycle Analysis: Propidium Iodide (PI) staining followed by flow cytometry. |
Guide 2: Managing Off-Target Effects
While this compound is designed to be a specific GSK3 inhibitor, off-target effects can contribute to toxicity.
| Potential Off-Target Issue | Troubleshooting Strategy |
| Kinase Cross-Reactivity | Screen the inhibitor against a panel of other kinases to identify potential off-target interactions. Compare the observed phenotype with that of other structurally different GSK3 inhibitors. |
| Pathway-Specific Toxicity | If the toxicity is suspected to be due to the modulation of a specific signaling pathway (e.g., excessive Wnt/β-catenin activation), consider using a lower concentration of the inhibitor or a shorter exposure time. |
| Non-Specific Cellular Stress | Co-treatment with antioxidants (if toxicity is due to oxidative stress) or other cytoprotective agents might be beneficial, depending on the suspected mechanism of toxicity. |
Quantitative Data on GSK3 Inhibitors
The following table summarizes reported IC50 values for various GSK3 inhibitors. Note that the specific toxicity of this compound should be determined empirically for your primary cell type of interest.
| Inhibitor | Cell Type/Assay Condition | IC50 / Effective Concentration | Reference |
| CHIR-98014 | Mouse Embryonic Stem Cells (ES-D3) | IC50: 1.1 µM | |
| SB216763 | Human Osteosarcoma Cells (MG63) | Growth inhibition observed at 10-40 µM | |
| AR-A014418 | Used in combination with Enzastaurin in CTCL cell lines | 10 µM | |
| BIO | Mouse Embryonic Stem Cells (ES-D3) | Toxic effects observed at >2.5 µM |
Disclaimer: This data is for reference only. The cytotoxic concentration of any GSK3 inhibitor, including this compound, is highly dependent on the specific primary cell type, culture conditions, and assay used.
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using the LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised membrane integrity.
-
Cell Seeding: Plate primary cells in a 96-well plate at their optimal seeding density and allow them to adhere and stabilize for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. The final solvent concentration should be consistent across all wells and not exceed a non-toxic level (e.g., <0.1% DMSO). Include untreated, vehicle, and positive controls (a known cytotoxic agent).
-
Incubation: Remove the old medium and add the medium containing the different concentrations of this compound to the cells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully collect the supernatant.
-
LDH Reaction: Add the LDH reaction mixture from a commercial kit to the supernatant in a new 96-well plate.
-
Incubation and Measurement: Incubate for the time specified in the kit's instructions, protected from light. Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive control.
Protocol 2: Distinguishing Apoptosis and Necrosis with Annexin V/PI Staining
-
Cell Treatment: Culture and treat cells with this compound as described in the LDH assay protocol.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Core GSK3 signaling pathways regulated by upstream signals.
Caption: Experimental workflow for assessing compound cytotoxicity.
Caption: Troubleshooting flowchart for identifying the source of toxicity.
Technical Support Center: GSK3-IN-2 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK3-IN-2 in animal models. The information is designed to help minimize potential side effects and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent inhibitor of Glycogen (B147801) Synthase Kinase 3 (GSK3).[1][2] GSK3 is a serine/threonine kinase that is constitutively active in resting cells and plays a crucial role in a wide array of cellular processes, including glucose metabolism, cell proliferation, differentiation, and apoptosis.[3][4] GSK3 exists in two isoforms, GSK3α and GSK3β, which are encoded by separate genes but share a high degree of homology in their kinase domains.[4][5] this compound, like many other GSK3 inhibitors, likely acts by competing with ATP for the binding site in the kinase domain, thus preventing the phosphorylation of its numerous downstream substrates.[2]
Q2: What are the potential on-target and off-target effects of inhibiting GSK3?
Inhibition of GSK3 can have widespread effects due to its role in multiple signaling pathways.
-
On-target effects: The intended therapeutic effects of GSK3 inhibition often involve the modulation of pathways like the Wnt/β-catenin and PI3K/Akt signaling cascades. For example, inhibiting GSK3 prevents the degradation of β-catenin, leading to its accumulation and the activation of Wnt target genes, which can promote neurogenesis.[6] In the context of insulin (B600854) signaling, GSK3 inhibition can lead to the activation of glycogen synthase, promoting glycogen synthesis.[7]
-
Off-target and adverse effects: Because GSK3 is involved in a multitude of cellular functions, its inhibition can lead to unintended consequences. While specific data for this compound is limited, studies with other GSK3 inhibitors have shown potential for toxicity, especially at high doses or with prolonged administration.[8] For instance, since GSK3 is involved in cell cycle regulation and apoptosis, its inhibition could potentially impact cell proliferation and survival in unintended ways.[3] It is crucial to determine the therapeutic window for this compound in your specific animal model to maximize on-target effects while minimizing off-target toxicities.[9]
Troubleshooting Guide
Issue 1: Poor Solubility and Vehicle-Related Toxicity
Q: I'm having trouble dissolving this compound for in vivo administration, and I'm concerned about vehicle toxicity. What should I do?
A: this compound is a small molecule that may have poor water solubility, a common challenge in preclinical studies.[8] The choice of vehicle is critical and can itself cause adverse effects.[10][11]
Troubleshooting Steps:
-
Formulation Optimization:
-
A common vehicle for in vivo administration of this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Always prepare the solution by first dissolving this compound in DMSO before adding the other components sequentially.
-
If precipitation occurs, gentle warming and sonication can be used to aid dissolution.[1]
-
It is recommended to prepare the working solution fresh on the day of use.[1]
-
-
Vehicle Toxicity Control:
-
Always include a vehicle-only control group in your experiments to distinguish the effects of the vehicle from those of this compound.
-
Vehicles containing DMSO, PEG, and Tween-80 can have their own biological effects, including potential liver and kidney toxicity at high doses or with chronic administration.[1][11]
-
Observe the vehicle control group for any signs of distress, weight loss, or changes in behavior.
-
Issue 2: Unexpected Animal Toxicity or Adverse Events
Q: My animals are showing signs of toxicity (e.g., weight loss, lethargy, mortality) after this compound administration. How can I mitigate this?
A: Unexpected toxicity can arise from the compound itself, the vehicle, the administration procedure, or a combination of these factors.
Troubleshooting Steps:
-
Dose-Response Study:
-
If you have not already, perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD) of this compound in your specific animal model.[9] This involves administering increasing doses and closely monitoring for signs of toxicity.
-
-
Refine Administration Protocol:
-
For intraperitoneal (i.p.) injections, ensure proper technique to avoid accidental injection into organs. While generally well-tolerated, rare lethal accidents have been reported with i.p. injections.[9]
-
For oral gavage, ensure the gavage needle is of the correct size for the animal and that the procedure is performed by a trained individual to prevent esophageal injury.
-
-
Monitor Animal Health:
-
Implement a consistent and thorough monitoring plan. This should include daily checks of body weight, food and water intake, general appearance (e.g., fur grooming), and behavior.
-
Any animal showing severe signs of distress should be euthanized according to your institution's animal care and use committee guidelines.
-
Issue 3: Lack of Efficacy or Inconsistent Results
Q: I am not observing the expected biological effect of this compound in my animal model. What could be the reason?
A: Lack of efficacy can be due to several factors, including suboptimal dosing, poor bioavailability, or the biological context of the animal model.
Troubleshooting Steps:
-
Verify Target Engagement:
-
Before or alongside your main efficacy study, conduct a pilot study to confirm that this compound is inhibiting its target in vivo.
-
This can be done by measuring the phosphorylation status of a direct GSK3 substrate, such as glycogen synthase (pGS) in muscle or liver tissue, or Tau phosphorylation in the brain, at different time points after administration.[11]
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
If resources allow, a basic PK/PD study can provide valuable information on the absorption, distribution, metabolism, and excretion (ADME) of this compound. This can help in optimizing the dosing regimen to maintain therapeutic concentrations at the target tissue.
-
-
Re-evaluate the Animal Model:
-
Ensure that the GSK3 pathway is active and relevant to the disease phenotype in your chosen animal model.
-
Data Presentation: General Side Effect Profile of GSK3 Inhibitors in Animal Models
Note: The following table summarizes potential side effects observed with various GSK3 inhibitors in preclinical studies. Data for this compound is not yet widely available, and these findings should be considered as a general guide.
| Side Effect Category | Observed Effect | GSK3 Inhibitor(s) | Animal Model(s) | Reference(s) |
| Skeletal | Increased bone formation, hyperplasia in bones and joints | AZD7969 | Rat, Dog | [12] |
| Gastrointestinal | Hyperplasia in the gastrointestinal tract | AZD7969 | Rat, Dog | [12] |
| Hepatic | Liver hyperplasia, increased iron loading | AZD7969 | Rat, Dog | [12] |
| Renal | Kidney hyperplasia | AZD7969 | Rat, Dog | [12] |
| Neurological/Behavioral | Induction of neurodegenerative markers, behavioral deficits | SB216763 | Not specified | [13] |
| Toxic side effects in some elderly patients | Lithium | Human (clinical) | [10] |
Experimental Protocols
General Protocol for Intraperitoneal (i.p.) Administration of this compound in Mice
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-gauge)
2. Vehicle and Drug Preparation:
-
Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline by volume. For example, to make 1 ml of vehicle, mix 100 µl DMSO, 400 µl PEG300, 50 µl Tween-80, and 450 µl saline.
-
This compound Solution Preparation:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder completely in the DMSO portion of the vehicle first.
-
Sequentially add the PEG300, Tween-80, and saline, vortexing or sonicating gently between each addition to ensure a clear solution.
-
The final concentration should be calculated based on the desired dose (mg/kg) and the injection volume (typically 5-10 ml/kg for mice).
-
3. Administration:
-
Gently restrain the mouse.
-
Lift the mouse to expose the abdomen and tilt it slightly head-down.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
-
Inject the this compound solution or vehicle control.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
4. Post-Administration Monitoring:
-
Daily monitor the animals for changes in body weight, behavior, and overall health.
-
At the end of the study, collect tissues for analysis as required.
Mandatory Visualizations
Signaling Pathways
Caption: GSK3 signaling pathways and the point of intervention for this compound.
Experimental Workflow
References
- 1. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 2. academic.oup.com [academic.oup.com]
- 3. Preclinical Studies - KGK Science Inc. [kgkscience.com]
- 4. GSK-3β inhibition promotes cell death, apoptosis, and in vivo tumor growth delay in neuroblastoma Neuro-2A cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cioms.ch [cioms.ch]
- 6. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 9. benchchem.com [benchchem.com]
- 10. Choice of vehicle for three-month continuous intravenous toxicology studies in the rat: 0.9% saline versus 5% glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical toxicity of AZD7969: Effects of GSK3β inhibition in adult stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: GSK3-IN-2 Vehicle Control for In Vivo Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper use and troubleshooting of vehicle controls for in vivo experiments involving GSK3-IN-2. The following information is intended to help ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it crucial in my this compound in vivo study?
A1: A vehicle control is a formulation administered to the control group in an experiment that contains all the same components as the experimental group's formulation except for the active compound, in this case, this compound. It is essential for differentiating the effects of the compound from the effects of the solvents used to dissolve and administer it. Without a proper vehicle control, it is impossible to determine if observed effects are due to the GSK3 inhibitor or the vehicle itself.
Q2: What are the common vehicle formulations for this compound?
A2: this compound is poorly soluble in water, necessitating the use of organic solvents and other excipients for in vivo administration. Two common formulations are:
-
Formulation 1: A mixture of 10% Dimethyl Sulfoxide (DMSO), 40% Polyethylene Glycol 300 (PEG300), 5% Tween-80, and 45% saline.[1][2][3][4]
-
Formulation 2: A solution of 10% DMSO in 90% (20% Sulfobutyl ether β-cyclodextrin (SBE-β-CD) in saline).
The choice of vehicle depends on the experimental model, the route of administration, and the required concentration of this compound.
Q3: Are the components of the vehicle control toxic to my animals?
A3: While generally considered safe at the recommended concentrations, the components of the vehicle can have biological effects and potential toxicity, especially at higher doses or with long-term administration.[5][6][7][8][9][10][11][12][13][14][15][16][17][18][19]
-
DMSO: Can cause localized irritation and, at concentrations above 10%, may lead to cellular toxicity.[5][6][8] It is recommended to keep the final DMSO concentration as low as possible, ideally below 10% for in vivo injections.[20]
-
PEG300: Generally has low toxicity but can cause kidney and liver damage with long-term administration.[13][14][15][21][22]
-
Tween-80: Can cause mild to moderate depression of the central nervous system and hypotensive effects upon intravenous administration.[11] It may also cause irritation in the respiratory system.[1]
-
SBE-β-CD: Considered safe for parenteral administration with minimal toxicity.[23][24][25][26][27][28] However, high doses of some cyclodextrins can cause irreversible kidney damage.[24]
It is crucial to include an untreated control group in addition to the vehicle control to monitor for any solvent-related toxicity.[5][20]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in the vehicle control solution | - Improper mixing order of solvents.- Temperature changes affecting solubility.- Incorrect concentration of components. | - Always add solvents in the specified order, ensuring each component is fully dissolved before adding the next.- Gentle warming and vortexing can help redissolve precipitates.[2]- Prepare fresh solutions on the day of use. |
| Visible signs of distress in animals after injection (e.g., lethargy, hunched posture) | - Toxicity of the vehicle components, particularly DMSO or Tween-80.[7][9][11]- Irritation at the injection site. | - Reduce the concentration of DMSO if possible.[1]- Consider an alternative vehicle formulation with lower potential for toxicity.- Monitor animals closely post-injection and record all observations. |
| Unexpected changes in physiological parameters in the vehicle control group (e.g., body weight, food/water intake) | - Biological effects of the vehicle components. For example, Tween-80 can affect lipid absorption.[12] | - Compare the vehicle control group to an untreated control group to isolate the effects of the vehicle.- If significant effects are observed, consider a different vehicle formulation for future experiments. |
| Inflammation at the injection site | - Irritant properties of DMSO or Tween-80.[1] | - Ensure the final concentration of potentially irritating components is minimized.- Rotate injection sites if repeated administrations are necessary. |
| Inconsistent experimental results within the vehicle control group | - Variability in vehicle preparation.- Inconsistent administration technique. | - Standardize the protocol for vehicle preparation, ensuring accurate measurements and thorough mixing.- Ensure all personnel are trained on the proper administration technique for the chosen route. |
Quantitative Data Summary
Table 1: Common Vehicle Formulations for this compound
| Component | Formulation 1 (% v/v) | Formulation 2 (% v/v) |
| DMSO | 10 | 10 |
| PEG300 | 40 | - |
| Tween-80 | 5 | - |
| Saline | 45 | - |
| 20% SBE-β-CD in Saline | - | 90 |
Table 2: Reported Toxicity of Vehicle Components
| Component | Route of Administration | Species | Observed Effects | Reference(s) |
| DMSO (>1% v/v) | Intravitreal | Rat | Retinal apoptosis | [5][8] |
| DMSO (12 mL/kg) | Intraperitoneal | Mouse | Reduced mobility, lethargy, mortality | [7][9] |
| PEG300 (long-term) | Oral | - | Potential kidney and liver damage | [13] |
| Tween-80 | Intravenous | Dog | Dose-dependent hypotensive effect | [11] |
| Tween-80 | Intraperitoneal/Oral | Mouse, Rat | Mild to moderate CNS depression | [11] |
| Hydroxypropyl-β-cyclodextrin (30% w/v) | Oral | Rat | Effects on liver enzymes and kidney | [10] |
Experimental Protocols
Protocol 1: Preparation of DMSO/PEG300/Tween-80/Saline Vehicle
This protocol is for the preparation of 1 mL of the vehicle control solution.
Materials:
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
In a sterile microcentrifuge tube, add 100 µL of DMSO.
-
Add 400 µL of PEG300 to the DMSO and vortex thoroughly until the solution is homogeneous.
-
Add 50 µL of Tween-80 to the mixture and vortex again until fully mixed.
-
Add 450 µL of sterile saline dropwise while continuously vortexing to prevent precipitation.
-
Visually inspect the final solution to ensure it is clear and free of any precipitates.
-
Filter the solution through a 0.22 µm sterile filter before injection.
Protocol 2: Preparation of DMSO/SBE-β-CD/Saline Vehicle
This protocol is for the preparation of 1 mL of the vehicle control solution.
Materials:
-
Dimethyl Sulfoxide (DMSO)
-
Sulfobutyl ether β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonicator or water bath at 37°C (optional)
Procedure:
-
Prepare a 20% (w/v) SBE-β-CD solution in saline. To do this, dissolve 2 g of SBE-β-CD in 10 mL of 0.9% saline. This may require ultrasonication or gentle heating to 37°C to fully dissolve.[29]
-
In a sterile microcentrifuge tube, add 100 µL of DMSO.
-
Add 900 µL of the 20% SBE-β-CD in saline solution to the DMSO.
-
Vortex thoroughly until the solution is clear and homogeneous.
-
Visually inspect the final solution for any precipitates.
-
Filter the solution through a 0.22 µm sterile filter before injection.
Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway.
Caption: Experimental workflow for vehicle control preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. lifetechindia.com [lifetechindia.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polysorbate 80: a pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 20. iacuc.wsu.edu [iacuc.wsu.edu]
- 21. file.medchemexpress.com [file.medchemexpress.com]
- 22. PEG300 | biocompatible hydrophilic polymer | CAS# 25322-68-3 | InvivoChem [invivochem.com]
- 23. A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Cytotoxic Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. ema.europa.eu [ema.europa.eu]
- 26. ijpsonline.com [ijpsonline.com]
- 27. Sulfobutylether-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Overcoming Resistance to GSK3-IN-2 in Cancer Cells
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers encountering resistance to the Glycogen Synthase Kinase 3 (GSK3) inhibitor, GSK3-IN-2, in cancer cell lines.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a small molecule inhibitor that targets Glycogen Synthase Kinase 3 (GSK3), a serine/threonine protein kinase. GSK3 is a key regulator in numerous cellular processes, including cell proliferation, apoptosis, and metabolism.[1][2] It exists in two isoforms, GSK-3α and GSK-3β.[1] this compound functions by binding to the ATP-binding site of GSK3, which prevents the transfer of phosphate (B84403) groups to its downstream substrates.[1] In many cancer types, GSK3 is dysregulated and contributes to tumor growth and resistance to apoptosis.[1] By inhibiting GSK3, the aim is to suppress tumor progression and enhance the efficacy of other cancer treatments.[1]
Q2: What are the common signs of resistance to this compound in my cancer cell line?
A2: The primary indicator of resistance is a decreased sensitivity to this compound, which is quantitatively measured by an increase in the half-maximal inhibitory concentration (IC50). This means a higher concentration of the inhibitor is required to achieve the same level of cancer cell growth inhibition. Other signs may include the resumption of cell proliferation after an initial period of growth arrest and a lack of expected downstream effects, such as changes in the phosphorylation status of GSK3 target proteins like β-catenin or Cyclin D1.
Q3: What are the known mechanisms of resistance to GSK3 inhibitors?
A3: Resistance to GSK3 inhibitors can arise from several molecular mechanisms:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways that promote survival and proliferation, thereby circumventing the effects of GSK3 inhibition. Key pathways implicated include the PI3K/Akt/mTOR and Wnt/β-catenin pathways.[3][4]
-
Feedback Loops: Inhibition of GSK3 can sometimes lead to the activation of feedback mechanisms that reactivate pro-survival signaling.
-
Genetic Alterations: Mutations in the GSK3B gene or other genes within the targeted pathway can alter the inhibitor's binding affinity or activate downstream effectors.
-
Upregulation of Pro-Survival Proteins: Increased expression of anti-apoptotic proteins, such as those from the Bcl-2 family, can confer resistance to GSK3 inhibitor-induced apoptosis.[3][5]
-
Drug Efflux Pumps: Overexpression of multidrug resistance proteins can lead to the active removal of the inhibitor from the cell, reducing its intracellular concentration.
Q4: How can I experimentally confirm that my cells have developed resistance to this compound?
A4: To confirm resistance, you should perform a series of experiments to compare the phenotype of the suspected resistant cells to the parental (sensitive) cell line.[6]
-
Determine and Compare IC50 Values: Conduct a dose-response cell viability assay (e.g., MTS or MTT) to measure the IC50 of this compound in both parental and suspected resistant cells. A significant increase in the IC50 value for the suspected resistant cells confirms a resistant phenotype.[6]
-
Western Blot Analysis: Assess the phosphorylation status and total protein levels of key downstream targets of GSK3, such as β-catenin, p-GSK3β (Ser9), and Cyclin D1. In resistant cells, you may not observe the expected changes in these markers upon treatment with this compound.
-
Colony Formation Assay: This long-term assay can demonstrate the ability of resistant cells to proliferate and form colonies in the presence of this compound concentrations that are cytotoxic to parental cells.
Part 2: Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: My cancer cells are showing a reduced response to this compound, and the IC50 value has significantly increased.
-
Possible Cause: Your cells have likely acquired resistance to this compound. This could be due to the activation of compensatory signaling pathways that bypass the need for GSK3 activity or through genetic mutations that alter the drug target.
-
Troubleshooting Steps & Suggested Solutions:
-
Confirm Resistance: Perform a cell viability assay to confirm the shift in the IC50 value.
-
Assess Target Engagement: Use Western blot to check for the phosphorylation of GSK3β at Serine 9, an inhibitory phosphorylation site. In resistant cells, the expected increase in p-GSK3β (Ser9) upon inhibitor treatment might be altered.
-
Investigate Bypass Pathways: Analyze the activation status of key survival pathways.
-
PI3K/Akt Pathway: Perform Western blot for p-Akt (Ser473) and p-mTOR. Upregulation of this pathway is a common resistance mechanism.
-
Wnt/β-catenin Pathway: Measure the levels of total and nuclear β-catenin.[3] Resistance can be associated with the stabilization and nuclear translocation of β-catenin, independent of GSK3 inhibition.
-
-
Sequence the GSK3B Gene: Isolate genomic DNA from both sensitive and resistant cells and perform Sanger sequencing of the GSK3B gene to identify any potential mutations in the drug-binding site.
-
Issue 2: Following treatment with this compound, I observe a paradoxical activation of a pro-survival signaling pathway.
-
Possible Cause: This is likely due to the presence of negative feedback loops. Inhibition of a kinase in a signaling pathway can sometimes relieve feedback inhibition on an upstream activator, leading to the hyperactivation of a parallel pro-survival pathway.
-
Troubleshooting Steps & Suggested Solutions:
-
Phospho-Proteomic Screen: For a broad and unbiased view, consider a phospho-proteomic analysis to identify which signaling pathways are unexpectedly activated upon this compound treatment.
-
Targeted Western Blotting: Based on the literature or your phospho-proteomic data, perform Western blots for key nodes of suspected compensatory pathways (e.g., p-ERK, p-STAT3).
-
Combination Therapy: Once a compensatory pathway is identified, consider a combination therapy approach. For example, if the PI3K/Akt pathway is activated, combine this compound with a PI3K or Akt inhibitor.
-
Part 3: Quantitative Data
Table 1: Example IC50 Values of a GSK3 Inhibitor in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | Type | Treatment | IC50 (nM) | Fold Resistance | Reference |
| MCF-7/GSK-3β(WT) | Breast Cancer | Doxorubicin | ~27 nM | - | [7] |
| MCF-7/GSK-3β(KD) | Breast Cancer | Doxorubicin | ~68 nM | 2.5x | [7] |
Table 2: Key Signaling Proteins and Their Role in GSK3 Inhibitor Resistance
| Protein | Pathway | Role in Resistance | Potential Therapeutic Strategy |
| p-Akt (Ser473) | PI3K/Akt/mTOR | Activation promotes cell survival and bypasses GSK3 inhibition. | Combine this compound with a PI3K or Akt inhibitor. |
| β-catenin | Wnt/β-catenin | Stabilization and nuclear translocation drive proliferation. | Combine this compound with a Wnt pathway inhibitor. |
| NF-κB | NF-κB Signaling | Constitutive activation promotes survival and chemoresistance.[8][9] | Combine this compound with an NF-κB inhibitor. |
| c-Myc | Downstream of Wnt | Upregulation can abrogate dependence on KRAS signaling.[3] | Indirectly targetable via upstream pathway inhibition. |
Part 4: Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTS) to Determine IC50
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[10]
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours, or until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the normalized values against the logarithm of the drug concentration and use a non-linear regression model (e-g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.
Protocol 2: Western Blot Analysis for Pathway Activation
-
Cell Lysis: Treat cells with this compound for the desired time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-GSK3β Ser9, anti-GSK3β, anti-p-Akt Ser473, anti-Akt, anti-β-catenin, anti-Lamin B1, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Part 5: Visualizations
Diagram 1: Key Signaling Pathways in this compound Resistance
Caption: Key signaling pathways involved in resistance to GSK3 inhibitors.
Diagram 2: Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for investigating and addressing this compound resistance.
Diagram 3: Logic for Combination Therapy Strategy
Caption: Logic diagram illustrating a combination therapy approach.
References
- 1. What are GSK-3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. GSK-3 - Wikipedia [en.wikipedia.org]
- 3. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GSK-3 as potential target for therapeutic intervention in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of GSK-3β activity can result in drug and hormonal resistance and alter sensitivity to targeted therapy in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination Treatment with the GSK-3 Inhibitor 9-ING-41 and CCNU Cures Orthotopic Chemoresistant Glioblastoma in Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Pathways: Revisiting Glycogen Synthase Kinase-3β as a target for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
Validation & Comparative
A Comparative Guide to GSK3 Inhibitors: GSK3-IN-2 versus CHIR-99021
In the landscape of kinase inhibitors, Glycogen Synthase Kinase 3 (GSK3) has emerged as a critical target for therapeutic intervention in a multitude of diseases, including neurodegenerative disorders, cancer, and metabolic diseases. Researchers in drug discovery and cell biology frequently employ small molecule inhibitors to probe the function of GSK3. Among the numerous inhibitors available, CHIR-99021 is a well-established and highly characterized compound. This guide provides a comparative analysis of the available data for GSK3-IN-2 and the extensive information on CHIR-99021, focusing on their efficacy and selectivity.
Efficacy and Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. Lower IC50 values indicate greater potency. While extensive data is available for CHIR-99021, information on a compound specifically designated as "this compound" is limited and appears under various names, making a direct comparison challenging.
| Inhibitor | Target | IC50 (nM) | Reference |
| CHIR-99021 | GSK3α | 10 | [1] |
| GSK3β | 6.7 | [1] | |
| GSK3β-IN-2 (Compound S01) | GSK3β | 0.35 | [2] |
| GSK3β Inhibitor 2 | GSK3β | 1.1 | [3][4] |
| GSK-3 Inhibitor II | GSK3β | Not specified | [5] |
Note: The relationship between GSK3β-IN-2 (Compound S01) and GSK3β Inhibitor 2 is not explicitly clear from the available information. They may be distinct compounds.
Selectivity Profile
A critical attribute for a chemical probe is its selectivity for the intended target over other related proteins. High selectivity minimizes off-target effects, leading to more reliable experimental results.
CHIR-99021 is renowned for its exceptional selectivity. It has been profiled against large panels of kinases and has been shown to be highly selective for GSK3. For instance, it exhibits over 500-fold selectivity for GSK3 compared to its closest homologs, such as cyclin-dependent kinases (CDKs), and shows minimal activity against a broad range of other kinases at concentrations effective for GSK3 inhibition.
This compound , in its various mentioned forms, currently lacks a publicly available, comprehensive kinase selectivity profile. This significant data gap prevents a direct and meaningful comparison of its selectivity against that of CHIR-99021. Without this information, the potential for off-target effects of this compound remains unknown.
Mechanism of Action and Signaling Pathway
Both CHIR-99021 and, presumably, this compound are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of GSK3, preventing the transfer of a phosphate (B84403) group to its substrates. GSK3 is a key regulator of the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK3 phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. By inhibiting GSK3, both compounds lead to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of Wnt target genes.
Caption: Wnt/β-catenin signaling pathway with and without Wnt ligand, and the point of intervention for GSK3 inhibitors.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
Determining the IC50 and selectivity of kinase inhibitors typically involves an in vitro kinase assay. Several formats are available, including radiometric assays and fluorescence/luminescence-based assays.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Materials:
-
Purified recombinant GSK3α or GSK3β enzyme
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT)
-
ATP
-
A suitable GSK3 substrate (e.g., a synthetic peptide like GSKtide)
-
Test inhibitors (this compound, CHIR-99021) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega, which measures ADP production)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme, substrate, and ATP in kinase assay buffer. Prepare serial dilutions of the inhibitors.
-
Reaction Setup: In a 384-well plate, add the GSK3 enzyme and the test inhibitor at various concentrations.
-
Enzyme-Inhibitor Incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction: Add a mixture of the substrate and ATP to each well to start the phosphorylation reaction.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. For the ADP-Glo™ assay, this involves converting the ADP generated to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: The signal is inversely proportional to the inhibitor's activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
CHIR-99021 is a highly potent and exceptionally selective inhibitor of GSK3, making it a gold standard for studying the biological roles of this kinase. While compounds referred to as this compound and its variants show high potency in terms of their IC50 values for GSK3β, the lack of a comprehensive public selectivity profile is a major limitation. For researchers and drug development professionals, this means that while this compound may be a potent tool, its potential off-target effects are unknown. Therefore, when interpreting experimental results obtained using this compound, the possibility of off-target contributions should be considered. For applications where high selectivity is paramount to avoid confounding results, CHIR-99021 remains the better-characterized and more reliable choice. Further studies are required to fully elucidate the kinase selectivity profile of this compound to allow for a more complete and direct comparison with CHIR-99021.
References
A Comparative Guide to GSK3-IN-2 and LY2090314 for Leukemia Cell Research
For Researchers, Scientists, and Drug Development Professionals
Glycogen synthase kinase 3 (GSK3) is a constitutively active serine/threonine kinase that has emerged as a promising therapeutic target in various malignancies, including leukemia. Its inhibition can induce differentiation, cell cycle arrest, and apoptosis in leukemia cells. This guide provides a comparative overview of two GSK3 inhibitors, GSK3-IN-2 and LY2090314, to aid researchers in their studies on leukemia cells.
Mechanism of Action of GSK3 Inhibitors in Leukemia
GSK3 is a key regulator of numerous cellular signaling pathways, including the Wnt/β-catenin pathway, which is frequently dysregulated in leukemia. In the absence of Wnt signaling, GSK3 phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.[1] Inhibition of GSK3 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors, promoting the expression of genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1.[2]
However, in the context of many leukemias, the sustained activation of the Wnt/β-catenin pathway following GSK3 inhibition can paradoxically lead to anti-leukemic effects, including the induction of apoptosis and differentiation. The precise downstream effects can be cell-context dependent.
Compound Profiles
This compound
This compound (CAS 380450-97-5) is described as a potent GSK3 inhibitor.[3][4] However, specific inhibitory concentrations (IC50) against GSK3 isoforms and detailed studies on its effects in leukemia cell lines are not extensively documented in peer-reviewed literature. Researchers interested in this compound would likely need to perform initial dose-response studies to determine its efficacy in their specific leukemia cell models.
LY2090314
LY2090314 is a potent, ATP-competitive inhibitor of GSK3 with high selectivity for both GSK3α and GSK3β isoforms.[1] It has been investigated in clinical trials for various cancers, including a Phase II study in patients with acute leukemia.[5]
Performance Data in Leukemia Cells
Due to the lack of direct comparative data, this section presents available quantitative data for LY2090314 and a selection of other GSK3 inhibitors to provide a reference for the expected potency of this class of compounds in leukemia cells.
Table 1: Inhibitory Activity of LY2090314 against GSK3 Isoforms
| Compound | Target | IC50 (nM) |
| LY2090314 | GSK3α | 1.5[1][6][7] |
| GSK3β | 0.9[1][6][7] |
Table 2: Cytotoxicity of Various GSK3 Inhibitors in Leukemia Cell Lines
| Inhibitor | Cell Line | Leukemia Type | IC50 | Reference |
| LY2090314 | TE-8 | Esophageal Squamous Cell Carcinoma* | 2.18 µM (72h) | [5] |
| BIO | MV4-11 | AML | ~2 µM (viability) | |
| SB216763 | MV4-11 | AML | >2 µM (viability) | |
| GS87 | HL-60 | AML | Not specified | |
| Lithium | HL-60 | AML | Millimolar range |
Experimental Protocols
The following are detailed methodologies for key experiments to compare the efficacy of GSK3 inhibitors in leukemia cells.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[8][9][10][11]
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound and LY2090314 in culture medium. Add the desired final concentrations of the inhibitors to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard Annexin V staining procedures.[12][13][14][15]
-
Cell Treatment: Treat leukemia cells with this compound and LY2090314 at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Western Blot Analysis
This protocol outlines the detection of key proteins in the Wnt/β-catenin pathway.[16][17][18][19]
-
Protein Extraction: Treat leukemia cells with the GSK3 inhibitors. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, c-Myc, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway Diagram
Caption: Wnt/β-catenin signaling pathway and the effect of GSK3 inhibition.
Experimental Workflow Diagram
Caption: A generalized workflow for the in vitro comparison of GSK3 inhibitors.
References
- 1. Ly-2090314 | C28H25FN6O3 | CID 10029385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Targeting the canonical Wnt/β-catenin pathway in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | GSK-3 | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell viability (MTT) assay [bio-protocol.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. 2.2. Cell Viability (MTT) Assay [bio-protocol.org]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Everything about Annexin V-based apoptosis assays | Immunostep Biotech [immunostep.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
- 17. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
- 18. Venetoclax synergizes with Wnt/β-catenin inhibitor C-82 in acute myeloid leukemia by increasing the degradation of Mcl-1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validating Cellular Target Engagement of GSK3-IN-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK3-IN-2, a potent Glycogen Synthase Kinase 3 (GSK3) inhibitor, with other established GSK3 modulators. We present supporting experimental data and detailed protocols to assist researchers in validating the target engagement of this compound in cellular models.
Introduction to GSK3 and Its Inhibition
Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1] It exists in two isoforms, GSK3α and GSK3β, which share high homology in their catalytic domains.[2] GSK3 activity is primarily regulated through inhibitory phosphorylation at Ser21 for GSK3α and Ser9 for GSK3β, often mediated by the PI3K/Akt signaling pathway.[2] GSK3 is a key component of the Wnt/β-catenin signaling pathway, where it phosphorylates β-catenin, targeting it for proteasomal degradation.[1][3] Inhibition of GSK3 leads to the stabilization and nuclear translocation of β-catenin, activating Wnt target gene expression.[3] Dysregulation of GSK3 activity has been implicated in various diseases, including neurodegenerative disorders, metabolic diseases, and cancer, making it an attractive therapeutic target.[1]
GSK3 inhibitors can be broadly categorized based on their mechanism of action. ATP-competitive inhibitors, such as CHIR-99021, bind to the ATP-binding pocket of the kinase, preventing the transfer of phosphate (B84403) to its substrates. Non-ATP-competitive inhibitors, like lithium, act through different mechanisms, such as competing with magnesium ions required for kinase activity.[4]
This guide focuses on this compound, a potent GSK3β inhibitor with a reported IC50 of 1.1 nM. While detailed peer-reviewed data on this compound is emerging, we provide a framework for its validation by comparing its expected cellular effects with those of the well-characterized inhibitors CHIR-99021 and Lithium.
GSK3 Signaling Pathway
The following diagram illustrates the central role of GSK3 in the Wnt/β-catenin and PI3K/Akt signaling pathways.
Caption: Overview of GSK3 regulation and its role in signaling.
Experimental Workflow for Target Validation
Validating the engagement of a GSK3 inhibitor in cells typically involves a series of biochemical and cellular assays. The following workflow outlines the key steps.
Caption: Workflow for validating GSK3 inhibitor target engagement.
Comparison of GSK3 Inhibitors
The following tables summarize the key characteristics and reported cellular activities of this compound, CHIR-99021, and Lithium.
Table 1: Inhibitor Characteristics
| Feature | This compound (GSK3β Inhibitor 2) | CHIR-99021 | Lithium (LiCl) |
| Mechanism of Action | Likely ATP-competitive | ATP-competitive | Non-ATP-competitive (Mg2+ competitor)[4] |
| Reported IC50 (GSK3β) | 1.1 nM[5] | ~6.7 nM | ~1-2 mM[4] |
| Selectivity | High (data emerging) | Highly selective over other kinases | Less selective, inhibits other enzymes |
Table 2: Cellular Activity Comparison
| Cellular Readout | Expected Effect of this compound | Reported Effect of CHIR-99021 | Reported Effect of Lithium |
| pGSK3α/β (Ser21/9) | No direct effect expected (downstream of Akt) | No direct effect expected | May increase phosphorylation indirectly |
| p-β-catenin (Ser33/37/Thr41) | Decrease | Decrease | Decrease |
| Total β-catenin | Increase | Increase | Increase |
| p-Tau (e.g., Ser396) | Decrease | Decrease | Decrease[6] |
| TCF/LEF Reporter Activity | Increase | Increase | Increase |
Experimental Protocols
Western Blot Analysis of GSK3 Target Engagement
Objective: To measure the phosphorylation status of GSK3 downstream targets (β-catenin, Tau) and the inhibitory phosphorylation of GSK3 itself.
Materials:
-
Cell lines (e.g., HEK293T, SH-SY5Y)
-
GSK3 inhibitors (this compound, CHIR-99021, LiCl)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-pGSK3α/β (Ser21/9), anti-GSK3α/β, anti-p-β-catenin (Ser33/37/Thr41), anti-β-catenin, anti-p-Tau (Ser396), anti-Tau, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Protein electrophoresis and transfer apparatus
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of GSK3 inhibitors or vehicle control for the desired time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control.
TCF/LEF Luciferase Reporter Assay
Objective: To measure the transcriptional activity of the Wnt/β-catenin signaling pathway.
Materials:
-
HEK293T cells
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Renilla luciferase control plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
GSK3 inhibitors (this compound, CHIR-99021, LiCl)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells in a 24-well plate with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, treat the cells with varying concentrations of GSK3 inhibitors or vehicle control for another 24 hours.
-
Lyse the cells according to the dual-luciferase reporter assay system protocol.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Express the results as fold change relative to the vehicle-treated control.
Logical Relationship of Target Engagement Validation
The validation of this compound target engagement follows a logical progression from direct enzyme inhibition to downstream cellular consequences.
Caption: Logical flow of this compound target validation.
Conclusion
This guide provides a framework for the cellular validation of this compound target engagement. By comparing its effects to the well-established GSK3 inhibitors CHIR-99021 and Lithium, researchers can confidently assess its potency and mechanism of action in a cellular context. The provided experimental protocols offer a starting point for these validation studies. As more data on this compound becomes available, this guide can be further refined to include more specific comparative data.
References
- 1. GSK-3 - Wikipedia [en.wikipedia.org]
- 2. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Functional Implications of Glycogen Synthase Kinase-3-Mediated Tau Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GSK3 Inhibitors for Neuroprotection: GSK3-IN-2 vs. The Field
For Researchers, Scientists, and Drug Development Professionals
Glycogen synthase kinase 3 (GSK3) is a critical serine/threonine kinase implicated in a wide array of cellular processes, including neuronal development, function, and survival. Its dysregulation is a key pathological feature in several neurodegenerative diseases, making it a prime therapeutic target. This guide provides a comprehensive comparison of GSK3-IN-2 against other well-established GSK3 inhibitors—CHIR-99021, SB216763, Tideglusib, and Lithium—in the context of neuroprotection. We present key experimental data, detailed methodologies for cited experiments, and visualizations of relevant signaling pathways and workflows to aid researchers in selecting the appropriate tool for their studies.
Data Presentation: Quantitative Comparison of GSK3 Inhibitors
The following tables summarize the biochemical potency, selectivity, and neuroprotective efficacy of this compound and its counterparts.
Table 1: Biochemical Potency of GSK3 Inhibitors
| Inhibitor | Target | IC50 (nM) | Mechanism of Action |
| This compound | GSK3β | 0.35[1] | ATP-competitive |
| CHIR-99021 | GSK3α | 10[2] | ATP-competitive |
| GSK3β | 6.7[2] | ||
| SB216763 | GSK3α/β | 34.3[3][4][5][6] | ATP-competitive |
| Tideglusib | GSK3β | 60[7] | Non-ATP-competitive, irreversible[7][8] |
| Lithium (LiCl) | GSK3 | ~2 mM (IC50)[9] | Non-competitive (competes with Mg2+)[10] |
Table 2: Kinase Selectivity Profile of GSK3 Inhibitors
| Inhibitor | Off-Target Kinases Inhibited (IC50 or % inhibition @ concentration) | Selectivity Notes |
| This compound | Data not available in the public domain. | - |
| CHIR-99021 | >500-fold selective over closely related kinases like CDC2 and ERK2.[11] Minimal activity against a large panel of other kinases.[8] | Considered one of the most selective GSK3 inhibitors available.[8] |
| SB216763 | Minimal activity against 24 other protein kinases (IC50 >10 μM).[5] | Potent and selective, but some off-target effects may be observed at higher concentrations.[12] |
| Tideglusib | - | Being a non-ATP competitive inhibitor, it is expected to have a different selectivity profile compared to ATP-competitive inhibitors. |
| Lithium (LiCl) | Multiple targets, including inositol (B14025) monophosphatase (IMPase). | Lacks target specificity.[9] |
Table 3: Evidence of Neuroprotective Efficacy
| Inhibitor | In Vitro Model | In Vivo Model | Quantitative Neuroprotective Effects |
| This compound | Neuronal cell lines | Zebrafish model of Alzheimer's disease | Reduces tau phosphorylation at Ser396; promotes neurogenesis and neurite outgrowth.[1] |
| CHIR-99021 | - | - | Increases cell survival and neural progenitor cell proliferation at low doses in cerebral organoids.[13] |
| SB216763 | Cerebellar granule neurons | Rodent models of ischemia and traumatic brain injury | Protects against apoptotic cell death;[4] reduces glutamate-induced excitotoxicity and restores synaptic protein levels.[14] |
| Tideglusib | SH-SY5Y cells with induced TDP-43 pathology | Rat model of ischemic stroke | Increased cell viability in the in vitro ALS model;[8] significantly reduced brain damage in the in vivo stroke model.[15] |
| Lithium (LiCl) | Neuronal cultures | Transgenic mouse model of Alzheimer's disease | Protects against Aβ42 toxicity and cell death;[11] improves cognitive function and reduces amyloid deposition and tau phosphorylation.[16][17] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
// Connections Wnt -> Frizzled -> Dvl -> Axin_APC_GSK3 [color="#34A853"]; Axin_APC_GSK3 -> beta_catenin [label="inhibition", color="#EA4335", style=dashed, arrowhead=tee]; beta_catenin -> beta_catenin_degradation [style=invis];
Insulin_IGF1 -> Receptor_TK -> PI3K -> Akt [color="#34A853"]; Akt -> GSK3b_active [label="pS9", color="#34A853"]; GSK3b_active -> GSK3b_inactive [style=invis];
GSK3b_active -> Tau [label="p", color="#EA4335"]; Tau -> Tau_hyperphosphorylation; Tau_hyperphosphorylation -> NFTs; NFTs -> Neuronal_death [color="#EA4335"];
GSK3b_active -> APP [label="p", color="#EA4335"]; APP -> Abeta_production; Abeta_production -> Amyloid_plaques; Amyloid_plaques -> Neuronal_death [color="#EA4335"];
GSK3b_active -> Neuroinflammation [color="#EA4335"]; GSK3b_active -> Apoptosis [color="#EA4335"]; Neuroinflammation -> Neuronal_death [color="#EA4335"]; Apoptosis -> Neuronal_death [color="#EA4335"];
{rank=same; GSK3b_active; Axin_APC_GSK3} } GSK3 Signaling in Neurodegeneration.
Experimental Protocols
Key Experiment 1: In Vitro Neuroprotection using MTT Assay
Objective: To assess the protective effect of a GSK3 inhibitor against a neurotoxic insult in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
GSK3 inhibitor stock solution (e.g., this compound in DMSO)
-
Neurotoxic agent (e.g., Amyloid-β 1-42 oligomers, glutamate, or MPP+)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[18]
-
Plate reader
Protocol:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Inhibitor Pre-treatment: Prepare serial dilutions of the GSK3 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose). Incubate for 1-2 hours.
-
Induction of Neurotoxicity: Prepare the neurotoxic agent at the desired concentration in culture medium. Add the neurotoxic agent to the appropriate wells. For control wells, add an equal volume of culture medium.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[1]
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Key Experiment 2: In Vivo Neuroprotection in an MPTP Mouse Model of Parkinson's Disease
Objective: To evaluate the neuroprotective effects of a GSK3 inhibitor in a mouse model of Parkinson's disease induced by MPTP.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
GSK3 inhibitor
-
Saline solution
-
Apparatus for behavioral testing (e.g., rotarod, open field)
-
Equipment for tissue processing and analysis (e.g., cryostat, microscope, Western blot apparatus)
-
Antibodies for immunohistochemistry and Western blotting (e.g., anti-Tyrosine Hydroxylase (TH), anti-GSK3β, anti-p-GSK3β)
Protocol:
-
Animal Grouping and Acclimatization: Randomly divide mice into experimental groups (e.g., Vehicle control, MPTP + Vehicle, MPTP + GSK3 inhibitor). Allow mice to acclimatize for at least one week before the experiment.
-
MPTP Administration: Induce nigrostriatal degeneration by administering four intraperitoneal (i.p.) injections of MPTP (e.g., 20 mg/kg) dissolved in saline at 2-hour intervals on a single day.[19] The vehicle control group receives saline injections.
-
GSK3 Inhibitor Administration:
-
Begin administration of the GSK3 inhibitor (at a predetermined dose) or vehicle 24 hours after the last MPTP injection.
-
Administer the inhibitor daily via the desired route (e.g., i.p. or oral gavage) for a specified period (e.g., 7-14 days).
-
-
Behavioral Analysis:
-
Perform behavioral tests (e.g., rotarod test for motor coordination, open field test for locomotor activity) at baseline (before MPTP) and at the end of the treatment period.
-
-
Tissue Collection and Preparation:
-
At the end of the experiment, euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix them in 4% paraformaldehyde overnight.
-
Cryoprotect the brains in a 30% sucrose (B13894) solution.
-
Section the brains (e.g., 30 µm thick sections) using a cryostat.
-
-
Immunohistochemical Analysis:
-
Perform immunohistochemistry on brain sections to visualize dopaminergic neurons in the substantia nigra pars compacta (SNpc) and their terminals in the striatum using an anti-TH antibody.
-
Quantify the number of TH-positive neurons in the SNpc and the density of TH-positive fibers in the striatum.
-
-
Biochemical Analysis:
-
For a separate cohort of animals, collect fresh brain tissue (striatum and midbrain) and prepare protein lysates.
-
Perform Western blotting to analyze the levels of total and phosphorylated GSK3β, as well as other relevant proteins, to confirm target engagement and downstream effects of the inhibitor.
-
Conclusion
The selection of a GSK3 inhibitor for neuroprotection research depends on the specific experimental goals. This compound demonstrates high potency for GSK3β, though its selectivity profile requires further characterization. CHIR-99021 stands out for its high selectivity, making it an excellent tool for studies requiring precise targeting of GSK3. SB216763 is a well-characterized and potent inhibitor with demonstrated neuroprotective effects in various models. Tideglusib offers a unique non-ATP-competitive and irreversible mechanism of action, which may provide distinct therapeutic advantages. Lithium, while lacking specificity, has a long history of clinical use and a wealth of data supporting its neuroprotective effects, often serving as a benchmark compound. This guide provides a foundational dataset to assist researchers in making an informed decision for their neuroprotection studies targeting the GSK3 signaling pathway.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Neuroprotective effects of GSK-343 in an in vivo model of MPTP-induced nigrostriatal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK-3 - Wikipedia [en.wikipedia.org]
- 5. Frontiers | GSK-3β, a pivotal kinase in Alzheimer disease [frontiersin.org]
- 6. [PDF] Neuroprotective effects of GSK-343 in an in vivo model of MPTP-induced nigrostriatal degeneration | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Testing Fmr1KO Phenotypes in Response to GSK3 Inhibitors: SB216763 versus AFC03127 [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. Lithium and neuroprotection: translational evidence and implications for the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probe SB-216763 | Chemical Probes Portal [chemicalprobes.org]
- 13. GSK3ß inhibitor CHIR 99021 modulates cerebral organoid development through dose-dependent regulation of apoptosis, proliferation, differentiation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of Glycogen Synthase Kinase-3 Inhibits Long-Term Potentiation with Synapse-Associated Impairments | Journal of Neuroscience [jneurosci.org]
- 15. Tideglusib Ameliorates Ischemia/Reperfusion Damage by Inhibiting GSK-3β and Apoptosis in Rat Model of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular mechanisms and therapeutic potential of lithium in Alzheimer’s disease: repurposing an old class of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. modelorg.com [modelorg.com]
A Comparative Guide to the Reproducibility of GSK3-IN-2 Effects on Glycogen Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Glycogen (B147801) Synthase Kinase 3 (GSK3) inhibitor, GSK3-IN-2, and its effects on glycogen synthesis. The performance of this compound is evaluated alongside other commonly used GSK3 inhibitors: CHIR99021, SB216763, and AR-A014418. This document is intended to offer an objective overview supported by available data to aid researchers in selecting the appropriate tools for their studies on glycogen metabolism and other GSK3-mediated signaling pathways.
Introduction to GSK3 and Glycogen Synthesis
Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including the regulation of glycogen metabolism.[1] There are two highly homologous isoforms, GSK3α and GSK3β.[1] A primary function of GSK3 is the phosphorylation and subsequent inactivation of glycogen synthase (GS), the rate-limiting enzyme in glycogen synthesis.[2] By inhibiting GS, GSK3 effectively curtails the storage of glucose as glycogen.[2] Consequently, inhibition of GSK3 is a key mechanism for promoting glycogen synthesis, making GSK3 inhibitors valuable tools for studying glucose metabolism and potential therapeutics for metabolic disorders like type 2 diabetes.[1][2]
Comparative Analysis of GSK3 Inhibitors
| Inhibitor | Target(s) | IC50 (GSK3β) | IC50 (GSK3α) | Reported Effects on Glycogen Metabolism |
| This compound | GSK3 | Data not available | Data not available | Expected to increase glycogen synthesis by inhibiting GSK3. |
| CHIR99021 | GSK3α/β | 6.7 nM | 10 nM | Increases glycogen synthase activity.[3] Promotes glycogen deposition in the liver.[3] |
| SB216763 | GSK3α/β | 34 nM | 34 nM | Stimulates glycogen synthesis in human liver cells.[4] |
| AR-A014418 | GSK3 | 104 nM | - | Characterized as a specific GSK3 inhibitor, implying an effect on glycogen metabolism.[5] |
Note: The IC50 values are sourced from various publications and may have been determined under different assay conditions. The effects on glycogen metabolism are based on qualitative reports from the literature, and direct quantitative comparisons should be made with caution.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach to studying these inhibitors, the following diagrams illustrate the relevant signaling pathway and a typical workflow for assessing their effects on glycogen synthesis.
References
- 1. GSK3α negatively regulates GSK3β by decreasing its protein levels and enzymatic activity in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-3 - Wikipedia [en.wikipedia.org]
- 3. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective small molecule inhibitors of glycogen synthase kinase-3 modulate glycogen metabolism and gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Evaluating GSK3 Inhibitors in the Fight Against Pancreatic Cancer
For researchers, scientists, and drug development professionals, the pursuit of effective therapies for pancreatic cancer is a relentless endeavor. Among the promising therapeutic targets is Glycogen (B147801) Synthase Kinase 3 (GSK3), a serine/threonine kinase implicated in the proliferation and survival of pancreatic cancer cells. A growing number of small molecule inhibitors targeting GSK3 are under investigation, each with its own profile of potency and efficacy. This guide provides a head-to-head comparison of key GSK3 inhibitors, supported by preclinical data to inform future research and development.
Glycogen Synthase Kinase 3 (GSK3) is a critical enzyme that is overexpressed in pancreatic ductal adenocarcinoma (PDAC) and is associated with poorer survival outcomes. Its inhibition has been shown to impair the growth and survival of pancreatic cancer cells, making it an attractive target for therapeutic intervention. Several GSK3 inhibitors have been developed and investigated in preclinical and clinical settings. This guide focuses on a comparative analysis of prominent GSK3 inhibitors, including 9-ING-41 (Elraglusib), AR-A014418, LY2090314, Tideglusib, CHIR99021, and the dual GSK3/HDAC inhibitor Metavert (B10854294), to provide a clear overview of their performance in pancreatic cancer models.
In Vitro Efficacy: A Comparative Look at Cell Viability
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting a specific biological or biochemical function. The following tables summarize the available IC50 data for various GSK3 inhibitors in pancreatic and other cancer cell lines. It is important to note that direct head-to-head comparisons in the same study provide the most robust data. However, due to the limited availability of such studies, data from different sources are presented, and experimental conditions may vary.
| Inhibitor | Cell Line | IC50 | Reference Study |
| AR-A014418 | PANC-1 | 12 µM | --INVALID-LINK--[1] |
| Metavert | MIA PaCa-2, BxPC-3, HPAF-II | 300 nM - 1 µM | --INVALID-LINK--[2] |
| Inhibitor | Cell Line (Breast Cancer) | IC50 | Reference Study |
| CHIR99021 | MCF-7 + pLXSN | ~10 µM | --INVALID-LINK--[3] |
| Tideglusib | MCF-7 + pLXSN | >100 µM | --INVALID-LINK--[3] |
A study focusing on glioblastoma models demonstrated that 9-ING-41 exhibited more potent inhibition of tumor growth compared to other tested GSK3 inhibitors, including AR-A014418, SB-216763, and LY2090314.[4] This suggests a potential superiority of 9-ING-41, although direct comparative studies in pancreatic cancer are needed for confirmation.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of GSK3 inhibitors and the methodologies used to evaluate them, the following diagrams illustrate the GSK3 signaling pathway and a general experimental workflow for assessing these inhibitors.
Caption: GSK3 Signaling in the Wnt/β-catenin Pathway.
Caption: General Experimental Workflow for Evaluating GSK3 Inhibitors.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results across different studies. Below are representative protocols for key assays used to evaluate the efficacy of GSK3 inhibitors.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
GSK3 inhibitors
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Treatment: Prepare serial dilutions of the GSK3 inhibitors in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each inhibitor.
Apoptosis Assay (Caspase-3/7 Activity)
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents exert their effects. Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.
Materials:
-
Pancreatic cancer cells
-
GSK3 inhibitors
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with GSK3 inhibitors in a white-walled 96-well plate as described for the MTT assay.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of caspase activity. Compare the signals from treated and untreated cells to determine the induction of apoptosis.
In Vivo Pancreatic Cancer Xenograft Model
Animal models are essential for evaluating the in vivo efficacy of potential anticancer drugs.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2)
-
GSK3 inhibitors formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of pancreatic cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the GSK3 inhibitor or vehicle control according to the desired dosing schedule (e.g., daily intraperitoneal injections).
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume (e.g., Volume = (length x width²)/2).
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the in vivo efficacy of the GSK3 inhibitor.
Conclusion
The landscape of GSK3 inhibitors for pancreatic cancer treatment is evolving, with several promising candidates demonstrating preclinical efficacy. While direct comparative studies are somewhat limited, the available data suggest that inhibitors like 9-ING-41 may offer a potent therapeutic option. The dual-targeting approach of metavert also presents an intriguing strategy. Further head-to-head preclinical studies under standardized conditions are crucial to definitively establish the comparative efficacy of these agents. The experimental protocols provided in this guide offer a framework for such investigations, which will be instrumental in identifying the most promising GSK3 inhibitors to advance into clinical trials for patients with pancreatic cancer.
References
- 1. GSK-3β Can Regulate the Sensitivity of MIA-PaCa-2 Pancreatic and MCF-7 Breast Cancer Cells to Chemotherapeutic Drugs, Targeted Therapeutics and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycogen Synthase Kinase-3β: a novel therapeutic target for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PET imaging of glycogen synthase kinase-3 in pancreatic cancer xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for GSK3-IN-2
Essential guidelines for the safe handling and disposal of the potent Glycogen Synthase Kinase 3 (GSK3) inhibitor, GSK3-IN-2, are critical for maintaining a secure laboratory environment and ensuring regulatory compliance. This document provides a comprehensive operational and disposal plan for researchers, scientists, and drug development professionals.
Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound as hazardous chemical waste. The following procedures are based on established best practices for the handling and disposal of novel, potent small molecule inhibitors. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and protocols.
Summary of Key Data
A compilation of essential quantitative information for this compound is provided below. This data is crucial for safe handling, storage, and preparation of solutions.
| Parameter | Value | Source |
| Purity | 99.87% | [1] |
| Storage Temperature (Solid) | Room temperature in continental US; may vary elsewhere. | [1] |
| Storage Temperature (Stock Solution) | -80°C (use within 6 months); -20°C (use within 1 month). | [1] |
| Solubility | ≥ 1.25 mg/mL (3.99 mM) in a solution of 10% DMSO and 90% (20% SBE-β-CD in Saline). | [1] |
Personal Protective Equipment (PPE)
When handling this compound in any form (solid or in solution), the following personal protective equipment should be utilized to minimize exposure and ensure personal safety:
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, and work cannot be contained within a chemical fume hood, a NIOSH-approved respirator is necessary.
Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol is vital for the safe management of this compound waste.
Step 1: Waste Segregation and Collection
Proper segregation of waste streams is the first and most critical step.
-
Solid Waste:
-
Collect all dry, solid waste contaminated with this compound, such as gloves, absorbent paper, and pipette tips, in a designated, clearly labeled hazardous waste container.
-
For the disposal of pure, unused this compound, it should remain in its original, labeled manufacturer's container.
-
-
Liquid Waste:
-
All solutions containing this compound must be collected in a dedicated, leak-proof, and shatter-resistant container.
-
The container must be compatible with the solvents used (e.g., DMSO).
-
Ensure the container is kept securely closed when not in use.
-
-
Sharps Waste:
-
Any sharps, such as needles or broken glass, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled as hazardous waste.
-
Step 2: Container Labeling and Storage
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
All waste containers must be clearly labeled with the words "Hazardous Waste".
-
The label must include the full chemical name, "this compound," and list all other chemical constituents in the waste, including solvents.
-
The date when waste was first added to the container should also be clearly marked.
-
Store all hazardous waste containers in a designated, secure satellite accumulation area within the laboratory, away from general traffic.
-
Ensure that incompatible waste types are segregated to prevent any potential chemical reactions.
Step 3: Decontamination
Thorough decontamination of all surfaces and equipment is necessary to prevent cross-contamination and accidental exposure.
-
Wipe down all surfaces and non-disposable equipment that have come into contact with this compound.
-
A common and effective decontamination procedure involves wiping surfaces first with a suitable solvent (such as 70% ethanol) to solubilize the compound, followed by a thorough cleaning with a laboratory cleaning agent.
-
All materials used for decontamination, such as wipes and absorbent pads, must be disposed of as solid hazardous waste.
Step 4: Final Disposal
The final disposal of hazardous waste must be handled by trained professionals.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.
-
Do not attempt to dispose of this compound waste down the drain or in the regular trash.
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This compound and the Wnt/β-catenin Signaling Pathway
This compound is a potent inhibitor of GSK3β, a key regulatory kinase in numerous cellular processes. One of the most well-characterized pathways regulated by GSK3β is the canonical Wnt/β-catenin signaling pathway.[2] Understanding this pathway provides context for the biological significance of this compound and underscores the importance of its proper handling.
In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. Inhibition of GSK3β by compounds like this compound prevents the phosphorylation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator to regulate the expression of genes involved in cell proliferation, differentiation, and survival.
The diagram below provides a simplified overview of the Wnt/β-catenin signaling pathway and the role of GSK3β.
Caption: Simplified Wnt/β-catenin signaling pathway.
References
Personal protective equipment for handling GSK3-IN-2
For researchers, scientists, and drug development professionals, the safe handling of potent chemical compounds like GSK3-IN-2 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting. Adherence to these procedures is critical for personal safety and to maintain a secure research environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following personal protective equipment should be considered the minimum requirement.
| PPE Category | Recommended Equipment | Specifications and Use |
| Eye Protection | Chemical safety goggles or a full-face shield | Must be worn to protect against splashes.[1][2] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended. Double gloving is advisable.[1] |
| Body Protection | Laboratory coat | Should be worn fully buttoned. A chemically resistant apron or coveralls should be used for procedures with a higher risk of splashes or aerosol generation.[1] |
| Respiratory Protection | NIOSH-approved respirator | An appropriate respirator should be used when handling the powder form or when there is a risk of aerosolization, especially in the absence of a ventilated enclosure.[1][3] |
Operational Plan for Safe Handling
A systematic workflow is crucial to minimize exposure risk during the handling of this compound. All procedures involving the solid compound or preparation of solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a ventilated balance enclosure.[1][4]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area by lining it with an absorbent, disposable bench protector to contain any potential spills.[3]
-
Weighing: To prevent the inhalation of fine powders, weigh the solid this compound within a ventilated balance enclosure or a chemical fume hood.[1]
-
Solution Preparation: When dissolving the compound, add the solvent to the solid material slowly to prevent splashing.[1] If sonication is necessary to aid dissolution, ensure the vial is securely capped.
-
Post-Procedure: After each procedure, thoroughly decontaminate all work surfaces and equipment. Remove and dispose of PPE in the designated waste containers.[1]
Spill and Exposure Procedures
Immediate and appropriate action is critical in the event of a spill or accidental exposure.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.[1] |
| Eye Contact | Flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5] |
In case of a spill, evacuate the immediate area and ensure adequate ventilation. Wearing full PPE, contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.[4] For liquid spills, absorb with an inert, non-combustible material.[4] Collect all contaminated materials in a designated, labeled hazardous waste container for proper disposal.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety. All waste containing this compound must be treated as hazardous waste.
Disposal Workflow:
-
Segregation: Collect all waste materials, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.[4][6]
-
Containerization: Ensure the waste container is chemically compatible, in good condition, and kept securely closed when not in use.[4]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound," along with any other identifiers required by your institution's environmental health and safety (EHS) department.[4]
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[4]
-
Arranging for Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.[4] Never dispose of this chemical down the drain or in regular trash.[4][6]
Experimental Workflow Diagram
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
